Product packaging for Sodium chenodeoxycholate(Cat. No.:CAS No. 2646-38-0)

Sodium chenodeoxycholate

Cat. No.: B1261093
CAS No.: 2646-38-0
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-BSWAIDMHSA-N
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Description

Sodium Chenodeoxycholate is the sodium salt of a primary human bile acid, serving as a critical biosurfactant in physiological systems and a versatile tool in biomedical research . Its mechanism of action is rooted in its unique micelle-forming properties; it forms small, dynamic aggregates with a hydrophobic core that can solubilize otherwise insoluble compounds like cholesterol, lipids, and polycyclic aromatic hydrocarbons . This ability to solubilize membrane lipids also underpins its use as an effective detergent for protein isolation in biochemical assays . In research on digestion and absorption, this compound is essential for facilitating the emulsification of dietary fats and the absorption of fat-soluble vitamins (A, D, E, K) by forming mixed micelles in the intestine . Its application extends to enhancing the oral bioavailability of poorly soluble pharmaceutical compounds by acting as a permeability enhancer . A significant area of therapeutic research involves gallstone disease. This compound helps dissolve radiolucent cholesterol gallstones by reducing cholesterol saturation in bile, offering a non-surgical treatment pathway . Furthermore, its role in accelerating colonic transit has been investigated for conditions like constipation-predominant irritable bowel syndrome (IBS-C) . Beyond digestive health, it is a key reagent in cell culture and biotech for its detergent properties and is used in fundamental studies on bile acid metabolism and its regulation by feedback mechanisms involving factors like FGF19 . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B1261093 Sodium chenodeoxycholate CAS No. 2646-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2020260
Record name Chenodeoxycholic acid
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Molecular Weight

392.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Chenodeoxycholic acid
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Solubility

0.0899 mg/mL
Record name Chenodeoxycholic acid
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CAS No.

474-25-9
Record name Chenodeoxycholic acid
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Melting Point

168-171, 165 - 167 °C
Record name Chenodeoxycholic acid
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Endogenous Biosynthesis and Metabolic Transformations of Chenodeoxycholic Acid

Hepatic Synthesis Pathways of Chenodeoxycholic Acid

The liver is the exclusive site for the complete biosynthesis of bile acids from cholesterol. themedicalbiochemistrypage.orgmhmedical.com Two primary pathways are responsible for the production of chenodeoxycholic acid: the classic (or neutral) pathway and the alternative (or acidic) pathway. themedicalbiochemistrypage.orgwiley.com

Classic (Neutral) Pathway Initiation and Enzymatic Regulation

The classic pathway is the predominant route for bile acid synthesis in humans, accounting for approximately 80-90% of total production. wiley.comresearchgate.netd-nb.info This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is located in the endoplasmic reticulum of hepatocytes. themedicalbiochemistrypage.orgnih.gov

Initiation: CYP7A1 catalyzes the first and rate-limiting step in the classic pathway: the hydroxylation of cholesterol at the 7α-position to form 7α-hydroxycholesterol. themedicalbiochemistrypage.orgnih.gov

Enzymatic Regulation: The expression and activity of CYP7A1 are tightly regulated to maintain bile acid homeostasis. themedicalbiochemistrypage.org Bile acids themselves, particularly CDCA and cholic acid, exert negative feedback inhibition on the CYP7A1 gene. themedicalbiochemistrypage.orgnih.gov This regulation is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. nih.govnih.gov Activation of FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene. themedicalbiochemistrypage.orgwiley.com

Following the initial step by CYP7A1, a series of further enzymatic reactions involving enzymes such as 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and sterol 27-hydroxylase (CYP27A1) lead to the formation of chenodeoxycholic acid. researchgate.netnih.gov The classic pathway can produce both cholic acid and chenodeoxycholic acid. themedicalbiochemistrypage.orgnih.gov The synthesis of cholic acid requires the additional enzyme sterol 12α-hydroxylase (CYP8B1), which is not involved in the synthesis of CDCA. researchgate.netnih.gov

Alternative (Acidic) Pathway Initiation and Enzymatic Regulation

The alternative, or acidic, pathway contributes a smaller portion to the total bile acid pool in humans, estimated to be around 10-20%. wiley.comd-nb.info This pathway is initiated by a different set of enzymes and can occur in various tissues, although the final steps of bile acid synthesis are completed in the liver. d-nb.infonih.gov

Initiation: The alternative pathway begins with the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , forming 27-hydroxycholesterol (B1664032). themedicalbiochemistrypage.orgnih.gov This can occur in extrahepatic tissues like macrophages. d-nb.infonih.gov

Enzymatic Regulation: The subsequent step involves the 7α-hydroxylation of these oxysterol intermediates by oxysterol 7α-hydroxylase (CYP7B1) . wiley.comnih.gov Unlike CYP7A1, the regulation of CYP7B1 is less dependent on bile acid feedback and is influenced by factors like insulin (B600854). nih.gov The alternative pathway primarily synthesizes chenodeoxycholic acid and does not produce cholic acid. mhmedical.comyoutube.com

Interpathway Flux and Regulatory Control

The farnesoid X receptor (FXR) plays a central role in this regulation. nih.gov When bile acid levels in the liver are high, activated FXR not only suppresses CYP7A1 expression but can also influence the expression of other genes involved in bile acid transport. themedicalbiochemistrypage.orgwiley.com In the intestine, bile acid activation of FXR induces the release of fibroblast growth factor 19 (FGF19) in humans, which then travels to the liver and further suppresses CYP7A1 transcription, providing another layer of feedback control. nih.gov

Enterohepatic Circulation and Systemic Distribution of Chenodeoxycholic Acid

The majority of bile acids, including chenodeoxycholic acid, are not excreted from the body after secretion into the intestine but are efficiently reabsorbed and returned to the liver in a process known as enterohepatic circulation. wikipedia.orgresearchgate.net This recycling process is highly efficient, with about 95% of bile acids being reabsorbed. wiley.comresearchgate.net

Reabsorption Mechanisms in the Ileum

The primary site for the active reabsorption of conjugated bile acids from the intestinal lumen is the distal ileum. researchgate.netnih.gov This process is mediated by a specific transporter protein.

Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located on the apical membrane of enterocytes in the terminal ileum, the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2, is responsible for the sodium-dependent uptake of conjugated bile acids from the intestinal lumen into the enterocytes. researchgate.netnih.govuniprot.org Studies have shown that chenodeoxycholic acid circulates faster than cholic acid, potentially due to some absorption in the proximal small intestine. nih.gov

Once inside the enterocytes, bile acids are thought to be bound by the ileal bile acid-binding protein (IBABP) and transported to the basolateral membrane. nih.gov They are then exported into the portal circulation by the organic solute transporter alpha/beta (OSTα/OSTβ). nih.gov

Hepatic Uptake and Recycling

Bile acids that are reabsorbed from the intestine travel via the portal vein back to the liver, where they are efficiently extracted from the blood to be re-secreted into the bile. nih.goveclinpath.com

Hepatic Uptake: The primary transporter responsible for the uptake of bile acids from the portal blood into hepatocytes is the Na+-taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1. themedicalbiochemistrypage.orgnih.gov This transporter is located on the sinusoidal (basolateral) membrane of hepatocytes and efficiently clears bile acids from the portal circulation. themedicalbiochemistrypage.orgeclinpath.com

This enterohepatic circulation allows the body to maintain a large pool of bile acids necessary for digestion while requiring only a small amount of de novo synthesis to replace the fraction lost in the feces. wiley.compnas.org The entire bile acid pool can cycle multiple times during a single meal. metabolon.com

Conjugation and Deconjugation Dynamics of Chenodeoxycholic Acid

In the liver, chenodeoxycholic acid undergoes conjugation with amino acids, primarily glycine (B1666218) and taurine (B1682933), to enhance its water solubility and reduce its potential toxicity. elsevier.es This process of N-acyl amidation is crucial for the secretion of bile acids into the bile. elsevier.es The resulting conjugated bile acids are then stored in the gallbladder and released into the intestine upon food intake to aid in the digestion and absorption of fats. harvard.edu

N-Acyl Amidation with Glycine and Taurine

The conjugation of chenodeoxycholic acid involves a two-step enzymatic reaction. researchgate.nethmdb.ca Initially, a bile acid-CoA synthetase activates the chenodeoxycholic acid to form a chenodeoxycholoyl-CoA thioester. hmdb.ca Subsequently, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the chenodeoxycholoyl group to either glycine or taurine, forming glycochenodeoxycholic acid (GCDCA) and taurochenodeoxycholic acid (TCDCA), respectively. researchgate.nethmdb.ca In humans, the ratio of glycine-conjugated to taurine-conjugated bile acids is approximately 3:1. unite.it Studies have shown that both chenodeoxycholic acid and cholic acid are completely conjugated during a single passage through the liver. nih.gov The ratio of glycine to taurine conjugation can be influenced by the amount of exogenous bile acids, suggesting that the availability of taurine can be a limiting factor. nih.gov

Microbial Deconjugation by Bile Salt Hydrolases (BSH)

As conjugated bile acids transit through the intestines, they encounter a dense population of microorganisms. animbiosci.org Certain gut bacteria possess enzymes known as bile salt hydrolases (BSH), which are capable of hydrolyzing the amide bond between the bile acid and its conjugated amino acid. unite.itanimbiosci.orgwikipedia.org This deconjugation process liberates the unconjugated chenodeoxycholic acid and the respective amino acid (glycine or taurine). unite.it BSH activity is considered a "gatekeeper" step for further microbial modifications of bile acids. frontiersin.org BSH enzymes are widespread among various bacterial genera in the gastrointestinal tract, including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. animbiosci.orgplos.org The deconjugation of bile salts is a crucial first step for subsequent biotransformations by the gut microbiota. unite.it

Biotransformation to Secondary Bile Acids by Gut Microbiota

Unconjugated chenodeoxycholic acid that is not reabsorbed in the small intestine passes into the large intestine, where it is subjected to further biotransformation by the resident microbiota. nih.gov These microbial transformations give rise to a variety of secondary bile acids. mdpi.com

7α-Dehydroxylation Leading to Lithocholic Acid and Deoxycholic Acid Formation

The most significant microbial transformation of chenodeoxycholic acid is 7α-dehydroxylation, which results in the formation of lithocholic acid (LCA). nih.govtandfonline.comtaylorandfrancis.com This multi-step enzymatic pathway is carried out by a specific group of anaerobic bacteria in the colon. nih.govtandfonline.com The process involves a series of oxidation and reduction reactions catalyzed by enzymes encoded by the bile acid inducible (bai) operon. researchgate.netnih.gov Key enzymes in this pathway include bile acid-CoA ligase (BaiB), 3α-hydroxysteroid dehydrogenase (BaiA), and bile acid 7α-dehydratase (BaiE). researchgate.netbiorxiv.org

While the primary product of chenodeoxycholic acid 7α-dehydroxylation is lithocholic acid, the gut microbiota can also convert the primary bile acid cholic acid into deoxycholic acid (DCA) through a similar 7α-dehydroxylation process. nih.govtandfonline.comwikipedia.org Therefore, both lithocholic acid and deoxycholic acid are prominent secondary bile acids found in the gut.

Other Microbial Metabolites of Chenodeoxycholic Acid

Beyond 7α-dehydroxylation, the gut microbiota can perform a range of other modifications on chenodeoxycholic acid and its derivatives. These include oxidation and epimerization of hydroxyl groups at various positions on the steroid nucleus. mdpi.com For example, some gut bacteria can convert chenodeoxycholic acid into its 7-oxo derivative, 7-ketolithocholic acid. researchgate.net This intermediate can then be further metabolized to ursodeoxycholic acid (UDCA), a tertiary bile acid with different physiological properties. nih.govresearchgate.net The formation of other metabolites, such as allo-lithocholic acid, has also been reported, highlighting the diverse metabolic capabilities of the gut microbiome in transforming bile acids. biorxiv.org

Molecular Mechanisms of Chenodeoxycholic Acid Mediated Cellular Signaling

Nuclear Receptor-Mediated Signaling Pathways

CDCA exerts its regulatory effects by binding to and modulating the activity of several nuclear receptors. This modulation initiates transcriptional changes in a wide array of genes, influencing bile acid metabolism, lipid and glucose levels, and detoxification processes. The primary receptors involved in these pathways are the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR). ijbs.com

Farnesoid X Receptor (FXR) Activation and Transcriptional Modulations

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary bile acid sensor within the body, with particularly high expression in the liver and intestine. scbt.comnih.gov CDCA is recognized as the most potent endogenous ligand for FXR. nih.govphysiology.org The activation of FXR by CDCA is a critical event in the feedback regulation of bile acid synthesis and the control of lipid and glucose metabolism. nih.govnih.gov

The activation of FXR is highly dependent on the structure of the activating bile acid. Among the major human bile acids, chenodeoxycholic acid (CDCA) is the most potent and efficacious endogenous agonist for FXR. nih.govphysiology.org The order of potency for FXR activation by bile acids is generally ranked as chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA). ijbs.comnih.gov The 7α-hydroxy group on the CDCA molecule is crucial for its high-capacity binding and strong agonist activity, enabling a stable interaction between key helices in the receptor's ligand-binding domain (LBD). nih.gov In contrast, cholic acid (CA), which has an additional 12α-hydroxy group, exhibits low affinity for the FXR LBD. nih.gov While some bile acids like ursodeoxycholic acid (UDCA) are very weak agonists, CDCA consistently demonstrates robust activation. physiology.orgnih.gov

Bile AcidPotency as FXR AgonistEC50 Value (µM)Reference(s)
Chenodeoxycholic acid (CDCA) Most Potent~11.7-17 nih.gov
Deoxycholic acid (DCA) Potent~19.0 nih.gov
Lithocholic acid (LCA) Moderate- ijbs.comnih.gov
Cholic acid (CA) Low Potency / Inactive~600 nih.gov
Ursodeoxycholic acid (UDCA) Very Weak- physiology.orgnih.gov

EC50 values represent the concentration required to achieve 50% of the maximal response and can vary based on the specific assay used.

The binding of a ligand like CDCA to the FXR's ligand-binding domain (LBD) acts as a molecular switch. nih.gov This event induces significant conformational changes in the receptor's structure, particularly in the C-terminal activation function-2 (AF-2) domain. nih.govfrontiersin.org In its unliganded state, FXR is often bound to corepressor proteins. nih.gov The agonist-induced conformational shift causes the release of these corepressors and facilitates the recruitment of coactivator proteins. nih.govumt.edu

These coactivators, which include Steroid Receptor Coactivator-1 (SRC-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), possess LXXLL motifs that interact with a hydrophobic groove formed on the activated FXR surface. nih.govnih.gov The recruitment of these coactivators is essential for initiating the downstream transcriptional activity of the receptor. nih.gov Studies have shown that CDCA is highly effective at promoting the interaction between FXR and coactivators like SRC-1. nih.govnih.gov PGC-1α also functions as an FXR coactivator, mediating the activation of FXR target genes. physiology.org This ligand-dependent assembly of the transcriptional complex on the promoter regions of target genes is the fundamental mechanism by which CDCA modulates gene expression. scbt.com

Once activated by CDCA and complexed with coactivators, the FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. nih.govnih.gov This binding regulates the transcription of a network of genes critical for maintaining metabolic homeostasis. researchgate.net

A primary role of FXR activation is the negative feedback regulation of bile acid synthesis. FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. ijbs.comnih.govphysiology.org In the intestine, FXR activation induces Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver and also suppresses CYP7A1 expression. ijbs.comoup.com

Furthermore, FXR activation by CDCA influences lipid and glucose metabolism. It has been shown to decrease plasma triglycerides by reducing the hepatic production of very-low-density lipoprotein (VLDL). wiley.com The activation of the FXR-SHP axis also inhibits the expression of key lipogenic genes. researchgate.net In terms of glucose homeostasis, FXR activation can inhibit hepatic gluconeogenesis and promote glycogen (B147801) synthesis. nih.gov Treatment with CDCA has been demonstrated to lower circulating levels of apolipoprotein C-III, a key regulator of triglyceride metabolism. nih.gov

Key FXR Target Genes Regulated by Chenodeoxycholic Acid

Gene Function Effect of FXR Activation Metabolic Pathway Reference(s)
SHP (NR0B2) Transcriptional repressor Upregulation Bile Acid & Lipid Homeostasis ijbs.comphysiology.org
CYP7A1 Rate-limiting enzyme in bile acid synthesis Downregulation (via SHP & FGF19) Bile Acid Synthesis ijbs.comnih.gov
BSEP (ABCB11) Canalicular bile salt export pump Upregulation Bile Acid Transport physiology.orgphysiology.org
FGF15/19 Intestinal hormone, represses CYP7A1 Upregulation Bile Acid Synthesis ijbs.comoup.com
ApoC-III Regulator of triglyceride metabolism Downregulation Lipid Metabolism nih.gov

| SREBP-1c | Master regulator of lipogenesis | Downregulation (via SHP) | Lipid Metabolism | ijbs.com |

Conformational Changes and Coactivator Recruitment (e.g., Steroid Receptor Coactivator 1/SRC-1, PGC-1α)

Pregnane X Receptor (PXR) Interactions

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a sensor for a wide variety of endogenous and xenobiotic compounds. nih.gov While the most potent endogenous bile acid activator of PXR is the secondary bile acid lithocholic acid (LCA), there is evidence of cross-talk between FXR signaling, initiated by CDCA, and the PXR pathway. researchgate.netnih.gov The rank order of potency for PXR activation by bile acids differs from that of FXR, with LCA being a more efficacious activator of PXR than CDCA. nih.gov

Direct activation of PXR by CDCA is weak compared to its effect on FXR. However, CDCA can indirectly influence PXR-mediated transcription. Research has demonstrated that the activation of FXR by ligands such as CDCA leads to the up-regulation of SHP. oup.com SHP, in turn, can interact with and repress the transcriptional activity of PXR. oup.com This reveals a regulatory cascade where CDCA, by activating FXR, can provoke a repression of PXR-mediated induction of target genes like CYP3A, which is involved in detoxification. oup.com This interplay between FXR and PXR provides an integrated system for regulating both bile acid homeostasis and xenobiotic metabolism. oup.commdpi.com

Vitamin D Receptor (VDR) Modulation

The Vitamin D Receptor (VDR) is a nuclear receptor activated by its classical ligand, the active form of vitamin D3, but also by certain bile acids. oup.com The secondary bile acid lithocholic acid (LCA), which is a bacterial metabolite of CDCA in the gut, is an efficacious endogenous ligand for VDR. oup.comresearchgate.net

Oxysterol Receptor Interactions (e.g., NR1H2, NR1H3)

Chenodeoxycholic acid (CDCA) indirectly influences the activity of Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), which are critical regulators of cholesterol and lipid homeostasis. nih.govnih.govoncotarget.comahajournals.org While LXRs are directly activated by cholesterol derivatives known as oxysterols, the interaction with the bile acid CDCA is primarily repressive and indirect. nih.govoup.com

The mechanism involves another nuclear receptor, the farnesoid X receptor (FXR), for which primary bile acids like CDCA are potent ligands. ahajournals.orgdrugbank.com Activation of FXR by CDCA leads to the induction of the Small Heterodimer Partner (SHP or NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain. oup.com SHP, in turn, physically interacts with both LXRα and LXRβ. oup.com This interaction inhibits the transcriptional activity of the LXRs. oup.com For instance, in Caco-2 intestinal cells, treatment with CDCA induces SHP, which then leads to the repression of the human ABCG1 gene, a known LXR target gene involved in cholesterol transport. oup.com This demonstrates that SHP acts as a corepressor for LXRs, thereby integrating bile acid and cholesterol metabolic pathways. oup.com The LXRα subtype, in particular, is highly expressed in metabolically active tissues like the liver, intestine, and adipose tissue, playing a dominant role in regulating genes for cholesterol efflux and bile acid synthesis. nih.govnih.govjci.org

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR-1) Activation

Chenodeoxycholic acid acts as a signaling molecule by activating the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR-1, a cell surface receptor. plos.orgspandidos-publications.com TGR5 is expressed in various cells, including those in the hepatobiliary system, brown adipose tissue, and immune cells like macrophages. dovepress.comumich.edunih.gov Its activation by bile acids triggers non-genomic effects that regulate metabolism, inflammation, and energy homeostasis. plos.orgwiley.comexplorationpub.com

TGR5 responds to various bile acid species with different affinities. dovepress.com The receptor shows a higher binding affinity for secondary bile acids over primary bile acids. wiley.comexplorationpub.com The general hierarchy of potency for endogenous bile acids is: taurolithocholic acid (TLCA) > lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA). dovepress.comwiley.com Secondary bile acids like LCA and DCA are the most potent endogenous agonists, with median effective concentrations (EC50) in the range of 0.5–1 µM. explorationpub.comnih.gov Primary bile acids such as CDCA and CA have a five- to ten-fold lower affinity for the receptor. nih.gov Despite its lower affinity compared to secondary bile acids, CDCA is recognized as a natural ligand for TGR5. spandidos-publications.com

Table 1: Relative Affinity of Bile Acids for TGR5

Bile Acid TypeBile Acid ExampleRelative Affinity for TGR5
Secondary (Most Potent)Taurolithocholic acid (TLCA)++++
SecondaryLithocholic acid (LCA)+++
SecondaryDeoxycholic acid (DCA)++
Primary Chenodeoxycholic acid (CDCA) +
Primary (Least Potent)Cholic acid (CA)+

This table provides a qualitative comparison of the binding affinities of different bile acids to the TGR5 receptor. The number of '+' symbols indicates the relative potency.

Upon binding of a ligand such as CDCA, TGR5 couples to a stimulatory G-alpha protein (Gαs). wiley.commdpi.com This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). spandidos-publications.comnih.govnih.gov The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). spandidos-publications.comnih.govmdpi.com Activated PKA then phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB), a transcription factor that modulates the expression of numerous genes. spandidos-publications.comnih.govmdpi.com This TGR5-cAMP-PKA signaling pathway is a primary mechanism through which bile acids exert anti-inflammatory effects and regulate energy metabolism. wiley.commdpi.commdpi.com For example, in macrophages, this pathway can suppress the production of pro-inflammatory cytokines. frontiersin.org

TGR5 signaling can engage in crosstalk with the Epidermal Growth Factor Receptor (EGFR) pathway. wiley.com Several studies have demonstrated that TGR5 activation by bile acids, including CDCA, can lead to the transactivation of EGFR. explorationpub.comoncotarget.com This process can occur through TGR5-mediated mechanisms that are independent of the canonical cAMP-PKA pathway. oncotarget.com In certain cell types, such as macrophages, CDCA-induced TGR5 activation promotes the formation of reactive oxygen species (ROS) through EGFR downstream signaling. oncotarget.com This crosstalk provides a link between bile acid signaling and pathways controlling cell proliferation and survival. explorationpub.comnih.gov However, the nature of this interaction can be context-dependent, as some studies in specific cell lines like human colonic T84 cells have shown that CDCA-induced EGFR activation occurs independently of TGR5. physiology.orgsigmaaldrich.com

The activation of TGR5 by CDCA can also trigger the mitogen-activated protein kinase (MAPK) signaling cascades, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways. mdpi.com This activation is often linked to the TGR5-EGFR crosstalk. wiley.comoncotarget.com In macrophages, CDCA can induce the activation of the NLRP3 inflammasome, a key component of the innate immune system, via a TGR5/EGFR-mediated pathway that requires the activation of ERK, JNK, and AKT. wiley.comoncotarget.com Inhibition of ERK1/2 or JNK has been shown to reduce the production of IL-1β and ROS in response to CDCA, confirming the role of these kinases downstream of TGR5. oncotarget.com This indicates that CDCA, through TGR5, can modulate inflammatory responses by engaging the ERK1/2 and JNK signaling pathways. wiley.commdpi.comoncotarget.com

Table 2: Compound and Receptor Names

Abbreviation / NameFull Name
ABCG1ATP Binding Cassette Subfamily G Member 1
CACholic Acid
cAMPCyclic Adenosine Monophosphate
CDCAChenodeoxycholic Acid
CREBcAMP Response Element-Binding Protein
DCADeoxycholic Acid
EGFREpidermal Growth Factor Receptor
ERK1/2Extracellular Signal-Regulated Kinase 1/2
FXRFarnesoid X Receptor
GPBAR-1G Protein-Coupled Bile Acid Receptor 1
JNKc-Jun N-terminal Kinase
LCALithocholic Acid
LXRLiver X Receptor
MAPKMitogen-Activated Protein Kinase
NR0B2Nuclear Receptor Subfamily 0 Group B Member 2
NR1H2Nuclear Receptor Subfamily 1 Group H Member 2 (LXRβ)
NR1H3Nuclear Receptor Subfamily 1 Group H Member 3 (LXRα)
PKAProtein Kinase A
ROSReactive Oxygen Species
SHPSmall Heterodimer Partner
TGR5Takeda G Protein-Coupled Receptor 5
TLCATaurolithocholic Acid
Crosstalk with Epidermal Growth Factor Receptor (EGFR) Signaling

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Interactions

Chenodeoxycholic acid (CDCA) and its conjugated forms can act as signaling molecules through G protein-coupled receptors, including the Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.govijbs.com While sphingosine-1-phosphate (S1P) is the natural ligand for S1PR2, conjugated bile acids like taurochenodeoxycholic acid (TCDCA) and taurocholic acid (TCA) have been shown to activate this receptor in hepatocytes. nih.govwiley.comnih.gov This interaction is significant as S1PR2 is highly expressed in various tissues, including the liver. nih.gov

The activation of S1PR2 by conjugated bile acids initiates downstream signaling cascades, notably involving the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (AKT). wiley.comnih.govnih.govscienceopen.com Studies have demonstrated that the S1PR2 antagonist JTE-013 can block the activation of these pathways by bile acids, confirming the receptor's role. wiley.comfrontiersin.org In adrenocortical cells, the effect of TCDCA on cholesterol metabolism and steroidogenesis was abolished by inhibiting S1PR2, highlighting the receptor's importance in mediating bile acid effects in these cells. doi.org This signaling axis is implicated in regulating hepatic glucose and lipid metabolism, as well as promoting cell growth and invasion in certain cancers. wiley.comscienceopen.com

Furthermore, the S1PR2-mediated signaling by conjugated bile acids can influence inflammatory responses. frontiersin.org For instance, in models of hepatic encephalopathy, the bile acid TCA was found to cross the blood-brain barrier and bind to S1PR2 on neurons, leading to the expression and secretion of the chemokine CCL2, which in turn activates microglia and promotes neuroinflammation. frontiersin.org

Receptor-Independent Intracellular Signaling

Activation of AMP-Activated Protein Kinase (AMPK)

Chenodeoxycholic acid can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. selleckchem.commedchemexpress.comnih.gov This activation is not always dependent on traditional bile acid receptors. In HepG2 cells, CDCA treatment leads to the phosphorylation and activation of AMPK. nih.govresearchgate.net This activation, in turn, can trigger downstream pathways, such as the activation of extracellular signal-regulated kinase 1/2 (ERK1/2). selleckchem.commedchemexpress.comnih.govresearchgate.net The link between CDCA, AMPK, and ERK1/2 has been demonstrated in studies where inhibiting AMPK function (either through a dominant-negative mutant or chemical inhibitors) prevents the subsequent activation of ERK1/2. selleckchem.commedchemexpress.comnih.gov

In the context of hepatocyte polarization, bile acids like taurocholate have been shown to rapidly activate LKB1, an upstream kinase of AMPK, and subsequently AMPK itself. pnas.org This activation was part of a cascade involving cAMP and MEK, suggesting a complex signaling network. pnas.org Interestingly, while some bile acids activate AMPK through receptor-mediated increases in cAMP, others may do so through mechanisms linked to cellular stress, such as alterations in mitochondrial function and ATP levels. pnas.orgpnas.orgoup.com For example, lithocholic acid, a secondary bile acid derived from CDCA, has been shown to activate AMPK through a lysosomal pathway independent of changes in the AMP/ATP ratio. oup.com

Modulation of C/EBPβ Phosphorylation and Nuclear Translocation

The signaling pathway leading to C/EBPβ activation by CDCA involves the upstream activation of AMPK and ERK1/2. nih.govresearchgate.net The activation of ERK1/2 is directly responsible for the activating phosphorylation of C/EBPβ. nih.govresearchgate.net This entire cascade can be initiated through the farnesoid X receptor (FXR), a nuclear receptor activated by CDCA. nih.govresearchgate.net Knocking down FXR attenuates the ability of CDCA to activate AMPK, ERK1/2, and ultimately to phosphorylate C/EBPβ. nih.gov Conversely, overexpression of FXR promotes the phosphorylation of these signaling molecules, confirming that the C/EBPβ phosphorylation triggered by CDCA is a result of the FXR-dependent activation of AMPK and ERK1/2. nih.govresearchgate.net

Impact on Cell Cycle Regulatory Proteins (e.g., Cyclin D1)

The effect of chenodeoxycholic acid on cell cycle regulatory proteins, particularly Cyclin D1, appears to be context-dependent, with studies reporting both increases and decreases in its expression.

In some cell types, such as human endometrial cancer cells (Ishikawa), low concentrations of CDCA stimulate cell growth by significantly increasing both Cyclin D1 protein and mRNA expression. selleckchem.commedchemexpress.comresearchgate.net This effect is mediated through the activation of the G protein-coupled receptor TGR5, which leads to a CREB-dependent enhancement of Cyclin D1 gene transcription. researchgate.net

Conversely, in other contexts, like osteoclast precursor cells, CDCA has been found to decrease cell proliferation. yakhak.org This anti-proliferative effect is associated with the control of cell cycle regulators, including a decrease in Cyclin D1 and an increase in the cell cycle inhibitors p21 and p27. yakhak.org

These divergent findings highlight that the impact of CDCA on Cyclin D1 and cell cycle progression is not uniform but is instead dictated by the specific cell type and the predominant signaling pathways active within that cell.

Alterations in Intracellular Calcium Dynamics and K+ Efflux

Chenodeoxycholic acid significantly alters intracellular ion homeostasis, primarily by increasing intracellular calcium ([Ca2+]i) concentrations and inducing potassium (K+) efflux. nih.govnih.govnih.gov In vascular endothelial cells, CDCA concentration-dependently increases [Ca2+]i. nih.gov This process involves an initial mobilization of Ca2+ from intracellular stores sensitive to inositol (B14025) 1,4,5-triphosphate (IP3), followed by an influx of extracellular Ca2+. nih.govphysiology.org The release of Ca2+ from these stores is a necessary step for CDCA's action in some cell types. physiology.org

In macrophages, CDCA induces K+ efflux, a critical event for the activation of the NLRP3 inflammasome. nih.govnih.govresearchgate.netresearchgate.net This K+ efflux is, at least in part, a consequence of ATP release from the cells, which then acts on the P2X7 receptor. nih.govnih.govresearchgate.net Blocking K+ efflux with high extracellular potassium concentrations can suppress the inflammatory signaling induced by CDCA. nih.govresearchgate.netresearchgate.net The profound decrease in intracellular potassium concentration upon CDCA treatment has been directly measured in experimental settings. nih.govresearchgate.net Both the elevation of intracellular Ca2+ and the efflux of K+ can activate Ca2+-dependent K+ channels, further linking these two ionic events. nih.gov

Direct Effects on Mitochondrial Function and ATP Levels

Chenodeoxycholic acid can directly and detrimentally affect mitochondrial function, which can lead to cellular energy depletion and trigger cell death pathways. In isolated liver mitochondria, increasing concentrations of CDCA have been shown to impair mitochondrial membrane potential, decrease the activity of mitochondrial dehydrogenases, and enhance mitochondrial permeabilization and swelling. sums.ac.irscispace.com This induction of the mitochondrial permeability transition pore (PTP) is a key event, leading to the uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of matrix calcium. scispace.com

The disruption of mitochondrial function by bile acids like CDCA and deoxycholic acid leads to a decrease in oxygen consumption rates, including basal respiration and ATP-linked respiration. uft.cl This mitochondrial impairment is also associated with an increase in mitochondrial reactive oxygen species (mtROS). uft.cl

Physiological and Pathophysiological Roles of Chenodeoxycholic Acid

Regulation of Systemic Metabolism

CDCA is a key regulator of systemic metabolism, impacting cholesterol, glucose, and lipid homeostasis, as well as energy expenditure. metabolon.comnih.gov

The mechanism behind this involves the regulation of key enzymes in cholesterol metabolism. For instance, in patients with gallstones treated with CDCA, the activities of hepatic microsomal cholesterol 7α-hydroxylase and HMG-CoA reductase were significantly reduced. wiley.com Furthermore, CDCA administration can lead to a decrease in specific LDL receptor binding in the liver. wiley.comresearchgate.net The conversion of cholesterol into bile acids is a critical pathway for cholesterol regulation, and enzymes like CYP7A1 and CYP27A1 are central to this process. nih.govnih.gov The ratio of cholic acid to chenodeoxycholic acid, which is influenced by insulin (B600854) signaling and the enzyme CYP8B1, is a determinant of cholesterol absorption efficiency in the intestine. ahajournals.orgahajournals.org

Emerging evidence suggests a complex role for CDCA in glucose metabolism and insulin sensitivity. While some studies in animal models have shown that bile acid treatment can improve glucose tolerance, human studies present a more nuanced picture. nih.gov

In a study involving healthy volunteers, patients with type 2 diabetes, and non-diabetic abdominally obese subjects, fasting plasma concentrations of CDCA were found to be negatively associated with insulin sensitivity. nih.gov A positive correlation was observed between HOMA-IR (a marker of insulin resistance) and plasma CDCA concentrations. nih.gov Conversely, an inverse relationship was found between plasma CDCA levels and the glucose infusion rate during a hyperinsulinemic-euglycemic clamp, a gold-standard measure of insulin sensitivity. nih.gov

However, other research indicates that oral administration of CDCA can improve indices of insulin sensitivity. endocrine-abstracts.org One study showed that a single oral dose of CDCA taken before a meal attenuated the post-prandial rise in insulin and was associated with an increase in the gut hormones PYY and GLP-1, which are involved in glucose regulation. endocrine-abstracts.org The activation of the farnesoid X receptor (FXR), for which CDCA is a natural agonist, has been shown to lower serum glucose and improve insulin sensitivity in some contexts. elsevier.esomet-endojournals.ru

CDCA exerts a broad influence on lipid and lipoprotein metabolism. wiley.com It is known to decrease plasma triglyceride levels by reducing the hepatic production of very low-density lipoprotein (VLDL). wiley.com However, its effect on low-density lipoprotein (LDL) cholesterol is more complex.

Treatment with CDCA has been shown to increase plasma LDL cholesterol levels. wiley.com This increase is a result of a reduced clearance of plasma LDL-apolipoprotein (apo)B, while LDL production is somewhat decreased. wiley.com The reduction in LDL clearance appears to happen rapidly, within a day of starting treatment. wiley.com In patients treated with CDCA, hepatic HMG-CoA reductase activity and specific LDL receptor binding were found to be reduced. wiley.comresearchgate.net

Interestingly, while increasing LDL cholesterol, CDCA treatment has also been associated with a reduction in circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), a modulator of LDL receptors, as well as lipoprotein(a) and apolipoprotein C-III. wiley.com The reduction in PCSK9 may partially counteract the effect of reduced LDL receptor activity on plasma LDL cholesterol. wiley.com

CDCA has been shown to influence energy expenditure, partly through the activation of brown adipose tissue (BAT), a key site for non-shivering thermogenesis. nih.govresearchgate.net In animal studies, CDCA supplementation has been found to enhance energy expenditure and induce the expression of uncoupling protein 1 (UCP1), a key molecule for thermogenesis, in BAT. nih.govresearchgate.net

Studies in humans have also demonstrated that oral supplementation with CDCA can increase BAT activity and whole-body energy expenditure. ugent.be This effect is thought to be mediated through the activation of the TGR5 receptor, a G-protein coupled receptor, in brown adipocytes, which in turn activates type 2 iodothyronine deiodinase (D2), leading to increased oxygen consumption. ugent.befrontiersin.org In vitro studies using primary human brown adipocytes have confirmed that CDCA treatment increases mitochondrial uncoupling and D2 expression. ugent.be

While the thermogenic effects of CDCA are notable, some research suggests that it may also have non-thermogenic, anti-obesity effects that are dependent on a healthy mitochondrial population. mdpi.com

Lipid and Lipoprotein Metabolism

Immunomodulation and Inflammatory Responses

Beyond its metabolic roles, CDCA can also modulate the immune system and inflammatory responses.

In the context of cholestatic liver injury, where there is an accumulation of hydrophobic bile acids, CDCA has been identified as an endogenous danger signal that can activate the NLRP3 inflammasome in macrophages. nih.govnih.gov This activation leads to the secretion of the pro-inflammatory cytokine IL-1β. nih.govnih.gov

The mechanism of NLRP3 inflammasome activation by CDCA involves the promotion of reactive oxygen species (ROS) production and potassium (K+) efflux. nih.govnih.gov CDCA can trigger ROS formation through the TGR5/EGFR downstream signaling pathway. nih.gov It also induces the release of ATP from macrophages, which then causes K+ efflux via the P2X7 receptor. nih.govnih.gov The activation of caspase-1 is a crucial step in this process, leading to the maturation and release of IL-1β. nih.gov Studies using siRNA to knockdown NLRP3 have confirmed that CDCA-induced IL-1β secretion is dependent on the NLRP3 inflammasome. nih.govresearchgate.net

Induction of Reactive Oxygen Species (ROS) Production

Chenodeoxycholic acid (CDCA) has been shown to induce the production of reactive oxygen species (ROS), a key factor in cellular signaling and pathology. In the context of cholestatic liver injury, the accumulation of hydrophobic bile acids like CDCA contributes to cellular damage. nih.gov Studies have demonstrated that CDCA can trigger the formation of ROS in macrophages, a process linked to the activation of the NLRP3 inflammasome. nih.govoncotarget.com This ROS production is not a simple byproduct of cellular stress but is mediated, at least in part, through specific signaling pathways. For instance, the TGR5/EGFR downstream signaling cascade, which includes protein kinase B (AKT), extracellular regulated protein kinases (ERK), and c-Jun N-terminal kinase (JNK) pathways, is implicated in CDCA-induced ROS formation. nih.gov

Furthermore, research on acute myeloid leukemia (AML) cells has revealed that CDCA can bind to mitochondria, leading to morphological damage, decreased mitochondrial membrane potential, and elevated mitochondrial calcium levels. nih.gov These mitochondrial disturbances result in the excessive production of ROS. nih.gov This elevation in ROS then activates the p38 MAPK signaling pathway, which, in conjunction with other factors, promotes the accumulation of lipid droplets and enhances lipid peroxidation in AML cells. nih.gov The generation of ROS by bile acids is also thought to contribute to oxidative damage by stimulating their release from mitochondria. oup.com Specifically, cytotoxic bile acids like deoxycholic acid (DCA), a secondary bile acid derived from cholic acid, have been shown to induce ROS accumulation, while the more protective ursodeoxycholic acid (UDCA) does not. oup.com

The glycoconjugated form of CDCA, glycochenodeoxycholic acid (GCDCA), also induces a significant increase in ROS in hepatocytes. researchgate.net This effect is time-dependent, with a sharp increase observed in the early hours of exposure. researchgate.net The induction of ROS by bile acids like GCDCA is considered a key element in bile acid-induced cell death in liver cells. researchgate.net

Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNFα)

Chenodeoxycholic acid plays a significant role in modulating the inflammatory response, particularly through the regulation of pro-inflammatory cytokines. In conditions of cholestasis, where bile acid concentrations are elevated, CDCA can activate the NLRP3 inflammasome in macrophages. nih.govoncotarget.com This activation leads to the maturation and secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govoncotarget.com The production of IL-1β is a critical event in initiating liver inflammation and can subsequently trigger the release of other cytokines like IL-6 and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism for this activation involves CDCA-induced ROS production and potassium (K+) efflux. nih.govoncotarget.com

In a different context, studies on intestinal epithelial cells have shown that CDCA can increase the release of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. nih.gov This effect appears to be mediated through the farnesoid X receptor (FXR), as an FXR antagonist, guggulsterone, was able to block the CDCA-induced increase in these cytokines. nih.gov This suggests that in certain cell types and conditions, CDCA's pro-inflammatory actions are dependent on specific receptor activation.

Conversely, some studies have reported anti-inflammatory effects of CDCA. For instance, in a model of endotoxin-induced acute lung injury, pretreatment with CDCA was found to significantly reduce the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. frontiersin.org This anti-inflammatory effect is suggested to be mediated through the TGR5 receptor and the subsequent inhibition of the NF-κB pathway. frontiersin.org Similarly, taurochenodeoxycholic acid (TCDCA), a taurine (B1682933) conjugate of CDCA, has been shown to suppress the expression of TNF-α, IL-1β, and IL-6 in peritoneal macrophages by inhibiting NF-κB activation. acgpubs.org These seemingly contradictory findings highlight the complex and context-dependent role of CDCA in inflammation, which can be influenced by the specific cell type, the presence of co-stimulants like LPS, and the activation of different signaling pathways. nih.govnih.govfrontiersin.orgacgpubs.org

Antioxidant Mechanisms

While chenodeoxycholic acid can induce oxidative stress, it has also been shown to possess antioxidant properties under certain conditions. In a study using porcine intestinal epithelial cells (IPEC-J2), treatment with an appropriate concentration of CDCA led to a decrease in intracellular ROS and malondialdehyde (MDA) levels, a marker of lipid peroxidation. mdpi.comnih.gov Concurrently, CDCA treatment increased the total antioxidant capacity (T-AOC) and the activity of the antioxidant enzyme catalase (CAT). mdpi.comnih.gov These findings suggest that CDCA can enhance the redox balance in these cells by bolstering their antioxidant defense systems. mdpi.com The proposed mechanism involves the promotion of efficient mitochondrial oxidative phosphorylation, which leads to less electron leakage from the electron transport chain and consequently, reduced ROS production. mdpi.com

Similarly, in a rat model of endotoxin-induced acute lung injury, pretreatment with CDCA demonstrated antioxidant effects. nih.gov It significantly attenuated the endotoxin-induced increase in thiobarbituric acid reactive substances (TBARS), another indicator of lipid peroxidation. nih.gov Furthermore, CDCA pretreatment led to increased levels of glutathione (B108866) (GSH) and catalase (CAT) activity, key components of the cellular antioxidant defense system. nih.gov Studies on endotoxemia have also shown that pretreatment with CDCA can increase antioxidant activity (SOD, CAT, GSH) and decrease the levels of prooxidant markers. frontiersin.orgresearchgate.net

These antioxidant effects of CDCA appear to be part of a broader cytoprotective role in specific contexts, helping to mitigate cellular damage caused by oxidative stress. mdpi.comnih.gov The ability of CDCA to both induce and counteract oxidative stress underscores its complex biological activities, which are likely dependent on concentration, cell type, and the surrounding physiological or pathological environment.

Cellular Processes and Tissue Homeostasis

Intestinal Epithelial Cell Proliferation and Apoptosis

Chenodeoxycholic acid exerts a complex and concentration-dependent influence on the proliferation and apoptosis of intestinal epithelial cells (IECs), which is crucial for maintaining intestinal homeostasis. mdpi.com At physiological concentrations, bile acids, including CDCA, can promote the proliferation of IECs. mdpi.com A study utilizing porcine intestinal epithelial cells (IPEC-J2) demonstrated that a specific concentration (50 μmol/L) of CDCA significantly increased cell proliferation. mdpi.comnih.govresearchgate.net This pro-proliferative effect was accompanied by a reduction in both early and late apoptotic cells. mdpi.comresearchgate.net The mechanism behind this appears to involve the upregulation of genes related to cell cycle progression. mdpi.comresearchgate.net

Conversely, elevated concentrations of bile acids can be detrimental, inducing apoptosis. mdpi.com High levels of bile acids can cause direct damage to cell membranes and DNA, leading to the activation of apoptotic pathways. mdpi.com For instance, taurochenodeoxycholic acid (TCDCA), a conjugated form of CDCA, has been shown to inhibit IEC proliferation and induce apoptosis. nih.gov This was evidenced by a reduction in intestinal weight and villus height in mice, along with decreased expression of the proliferation marker Ki-67 and the anti-apoptotic protein Bcl2, and increased expression of the pro-apoptotic protein caspase-9. nih.gov This pro-apoptotic effect of TCDCA was found to be independent of the farnesoid X receptor (FXR) and instead relied on the activation of the caspase system. nih.gov

The dual role of CDCA in promoting proliferation at lower concentrations and inducing apoptosis at higher concentrations highlights its importance as a signaling molecule in regulating the delicate balance of cell turnover in the intestinal epithelium. mdpi.commdpi.com

Modulation of Cell Cycle Progression

Chenodeoxycholic acid has been shown to modulate cell cycle progression, a key process underlying its effects on cell proliferation. In porcine intestinal epithelial cells (IPEC-J2), treatment with CDCA led to an acceleration of the cell cycle, with an increase in the proportion of cells in the S and G2/M phases. mdpi.com Transcriptome analysis of these cells revealed that CDCA significantly upregulated the expression of genes involved in cell cycle progression, such as Cyclin-dependent kinase 1 (CDK1), cyclin G2 (CCNG2), and cell-cycle progression gene 1 (CCPG1). mdpi.comnih.govresearchgate.net These genes play crucial roles in driving the transitions between different phases of the cell cycle. mdpi.com

Further investigation into the molecular mechanisms revealed that CDCA can enhance the expression of Cyclin D1, a key regulator of the G1 to S phase transition. tandfonline.com In human endometrial cancer cells, low concentrations of CDCA stimulated cell growth by increasing both Cyclin D1 protein and mRNA levels. tandfonline.com This effect was mediated through the activation of the TGR5 receptor and the subsequent recruitment of the transcription factor CREB to the Cyclin D1 gene promoter. tandfonline.com

In contrast, other studies have reported that certain bile acids, including CDCA, can inhibit proliferation by causing an accumulation of cells in the G0/G1 phase of the cell cycle. frontiersin.org This suggests that the effect of CDCA on cell cycle progression can be cell-type specific and may also depend on the concentration of the bile acid. The ability of CDCA to influence the expression of key cell cycle regulatory proteins underscores its role as a signaling molecule that can impact cell fate decisions. mdpi.comtandfonline.com

Impact on Liver Cell Health and Disease (e.g., Cholestasis, Liver Injury)

Chenodeoxycholic acid plays a pivotal role in liver health and the pathogenesis of cholestatic liver diseases. nih.govamegroups.org Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of toxic levels of hydrophobic bile acids, including CDCA, within hepatocytes. nih.govamegroups.org This accumulation is a primary driver of cholestatic liver injury. nih.gov

The hepatotoxicity of CDCA is linked to its ability to induce oxidative stress and mitochondrial dysfunction. At high concentrations, CDCA can impair mitochondrial membrane potential, decrease the activity of mitochondrial dehydrogenases, and increase mitochondrial permeability, leading to swelling and dysfunction. This mitochondrial damage contributes to hepatocyte injury and death. In animal models, chenodiol (a form of chenodeoxycholic acid) is more hepatotoxic than ursodiol but less so than lithocholic acid. nih.gov

During cholestasis, the elevated levels of CDCA contribute to liver inflammation and fibrosis. nih.gov As previously mentioned, CDCA can activate the NLRP3 inflammasome in liver macrophages, leading to the secretion of pro-inflammatory cytokines like IL-1β, which in turn promotes inflammation and fibrogenesis. nih.govoncotarget.com Furthermore, bile acids can induce endoplasmic reticulum stress in hepatocytes, which can trigger apoptosis and contribute to liver fibrosis. researchgate.net

Chronic therapy with chenodiol for gallstone dissolution has been associated with transient elevations in serum aminotransferase levels in a significant number of patients, indicating some degree of liver stress. nih.gov Although clinically apparent liver injury with jaundice is rare, it underscores the potential for CDCA to impact liver cell health. nih.gov The liver possesses detoxification mechanisms to mitigate bile acid toxicity, including sulfation, which renders them more water-soluble and readily excretable. nih.gov

Table of Effects of Chenodeoxycholic Acid on Cellular Processes

Cellular Process Effect of CDCA Key Mediators/Pathways Cell Type/Model
ROS Production Induction TGR5/EGFR, p38 MAPK, Mitochondrial dysfunction Macrophages, AML cells, Hepatocytes
Pro-inflammatory Cytokine Regulation Increased IL-1β, TNFα, IL-6, IL-8 NLRP3 inflammasome, FXR Macrophages, Intestinal epithelial cells
Decreased TNF-α, IL-6, IL-1β TGR5, NF-κB Rat model of acute lung injury
Antioxidant Mechanisms Increased T-AOC, CAT, GSH; Decreased ROS, MDA Enhanced mitochondrial oxidative phosphorylation Porcine intestinal epithelial cells, Rat model of acute lung injury
Intestinal Epithelial Cell Proliferation Promotion (at low concentrations) Upregulation of cell cycle genes Porcine intestinal epithelial cells
Intestinal Epithelial Cell Apoptosis Induction (at high concentrations) Caspase activation Mouse model (TCDCA)
Cell Cycle Progression Acceleration (S and G2/M phases) Upregulation of CDK1, CCNG2, CCPG1, Cyclin D1 Porcine intestinal epithelial cells, Human endometrial cancer cells
Arrest (G0/G1 phase) Not specified Not specified
Liver Cell Health Hepatotoxicity, Mitochondrial dysfunction, Inflammation, Fibrosis Oxidative stress, NLRP3 inflammasome, ER stress Hepatocytes, Liver macrophages

Table of Compounds Mentioned

Compound Name Abbreviation
Chenodeoxycholic acid CDCA
Reactive Oxygen Species ROS
Interleukin-1β IL-1β
Tumor Necrosis Factor-alpha TNF-α
Ursodeoxycholic acid UDCA
Deoxycholic acid DCA
Glycochenodeoxycholic acid GCDCA
Taurochenodeoxycholic acid TCDCA
Malondialdehyde MDA
Catalase CAT
Glutathione GSH
Thiobarbituric acid reactive substances TBARS
Farnesoid X receptor FXR
Cyclin-dependent kinase 1 CDK1
Cyclin G2 CCNG2
Cell-cycle progression gene 1 CCPG1
Lithocholic acid LCA

Role in Skeletal Muscle Homeostasis

Recent research has illuminated the critical role of bile acids, including CDCA, as signaling molecules in maintaining skeletal muscle health. nih.gov The dysregulation of bile acid metabolism has been linked to muscle wasting conditions, highlighting the importance of the bile acid-muscle axis. nih.govnih.gov

Bile acids exert their effects on skeletal muscle primarily through two key receptors: the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). nih.gov The interaction of bile acids with these receptors influences multiple signaling pathways that regulate muscle mass, protein synthesis, energy metabolism, and the capacity for regeneration. nih.gov

Chronic inflammation, a condition often associated with aging and sarcopenia (age-related muscle loss), can disrupt the normal synthesis and signaling of bile acids. nih.gov Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are known to modulate bile acid homeostasis, which in turn can lead to altered muscle metabolism and protein breakdown. nih.gov Furthermore, bile acids themselves can modulate inflammatory responses within muscle tissue by regulating the NF-κB signaling pathway in an FXR-dependent manner. nih.gov

Studies have shown that specific bile acids, such as cholic acid (CA) and deoxycholic acid (DCA), can induce a state of muscle atrophy. nih.govwiley.com This is characterized by a reduction in the diameter of muscle fibers and a decrease in the levels of essential myofibrillar proteins like myosin heavy chain. nih.govwiley.com These effects are mediated through the TGR5 receptor, as the absence of this receptor has been shown to abolish the atrophic effects of these bile acids. wiley.com The activation of TGR5 by bile acids can lead to an increase in the expression of muscle-specific E3 ligases, atrogin-1 and MuRF-1, which are key players in muscle protein degradation. wiley.com Additionally, this activation can induce oxidative stress, further contributing to muscle atrophy. wiley.com

ReceptorRole in Skeletal MuscleEffect of Bile Acid Activation
Farnesoid X receptor (FXR) Regulates muscle mass, protein synthesis, energy metabolism, and inflammatory responses. nih.govModulates NF-κB signaling, influencing inflammation in muscle tissue. nih.gov
Takeda G protein-coupled receptor 5 (TGR5) Mediates bile acid-induced muscle atrophy. nih.govwiley.comActivation by bile acids like CA and DCA leads to decreased muscle fiber diameter, reduced myosin heavy chain levels, and increased expression of atrogin-1 and MuRF-1, promoting muscle protein degradation. nih.govwiley.com

Reproductive Physiology and Embryo Development

Effects on Embryo Implantation and Pregnancy Outcomes

Emerging evidence suggests a significant role for chenodeoxycholic acid in reproductive processes, particularly in embryo implantation and the establishment of a successful pregnancy. uliege.benih.gov Studies in animal models have demonstrated that the administration of CDCA during the early stages of pregnancy can enhance embryo implantation, leading to improved pregnancy outcomes. uliege.benih.gov

The beneficial effects of CDCA on embryo implantation appear to be multifaceted. Research indicates that CDCA can significantly reduce inflammation and oxidative stress, both of which can be detrimental to the implantation process. uliege.benih.gov Furthermore, CDCA has been shown to improve insulin sensitivity, a key metabolic factor that can influence reproductive success. uliege.benih.gov

One of the proposed mechanisms through which CDCA exerts these positive effects is by modulating the interplay between the gut microbiota and host metabolites. uliege.benih.gov CDCA administration has been shown to alter the fecal metabolome, particularly the levels of secondary bile acids. uliege.benih.gov It also influences the serum metabolite profiles, with a notable correlation between serum L-Histidine levels and changes in fecal metabolites. uliege.be Subsequent studies have shown that L-Histidine administration itself can improve embryo implantation and metabolic health in early pregnancy. uliege.be

Further mechanistic studies have revealed that CDCA can promote uterine receptivity, creating a more favorable environment for the embryo to implant. nih.gov This is achieved, in part, by enhancing the synthesis of progesterone (B1679170) in the ovaries. CDCA has been found to increase the expression of steroidogenesis-related proteins, such as StAR and CYP11A1, through the TGR5 receptor. nih.gov The resulting increase in progesterone levels strengthens uterine progesterone signaling while attenuating estradiol (B170435) signaling, a balance that is crucial for successful implantation. nih.gov

FindingImplication for Embryo ImplantationReference
CDCA administration improves embryo implantation in sows and rats.Potential therapeutic strategy to reduce early pregnancy loss. uliege.benih.gov
CDCA reduces inflammation, oxidative stress, and insulin resistance.Creates a more favorable systemic and local environment for implantation. uliege.benih.gov
CDCA modulates gut microbiota and host metabolites.Highlights the importance of the gut-uterine axis in reproduction. uliege.benih.gov
CDCA enhances ovarian progesterone synthesis via the TGR5 receptor.Improves uterine receptivity for the embryo. nih.gov
CDCA fortifies uterine progesterone signaling.Optimizes the hormonal milieu for successful implantation. nih.gov

Neurological and Brain Axis Interactions

Bile Acid Signaling to the Central Nervous System (CNS)

Bile acids, including CDCA, are now recognized as signaling molecules that can communicate with the central nervous system. frontiersin.orglongdom.org While historically viewed as digestive aids, it is now understood that bile acids can act as steroid hormones, influencing a range of physiological processes beyond the gut. longdom.orgmdpi.com The presence of bile acid receptors and the enzymes required for their synthesis in the brain suggests an endogenous signaling system. longdom.org

Bile acids can reach the brain from the systemic circulation, crossing the blood-brain barrier to interact directly with receptors within the CNS. frontiersin.orgresearchgate.net Key receptors for bile acids in the brain include the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). frontiersin.orgmdpi.com The activation of these receptors in the brain can have various effects, including the potential for neuroprotection, as suggested by studies on neurodegenerative diseases. longdom.orgmdpi.com

Direct and Indirect Pathways of Gut-Brain Communication

The communication between the gut and the brain, often referred to as the gut-brain axis, involves both direct and indirect pathways for bile acid signaling. nih.govfrontiersin.org

The direct pathway involves bile acids that enter the systemic circulation from the gut, cross the blood-brain barrier, and directly interact with receptors in the brain. frontiersin.orgresearchgate.net This direct signaling is thought to be more prominent when plasma bile acid levels are elevated. frontiersin.orgnih.gov

The indirect pathways involve intermediate signaling molecules that are released from the gut in response to bile acid receptor activation. frontiersin.org There are two primary indirect pathways:

The FXR-FGF19 Pathway: The activation of FXR in the intestine by bile acids stimulates the release of fibroblast growth factor 19 (FGF19). FGF19 can then travel through the circulation to the brain and exert its effects. frontiersin.orgnih.gov

The TGR5-GLP-1 Pathway: The activation of TGR5 on enteroendocrine cells in the gut by bile acids leads to the secretion of glucagon-like peptide-1 (GLP-1). frontiersin.orgnih.gov GLP-1 can then signal to the brain through several mechanisms. It can be released into the bloodstream and cross the blood-brain barrier, or it can activate afferent terminals of the vagus nerve, which projects to the brainstem. nih.gov This vagal pathway is a critical neural route for gut-brain communication. nih.govmdpi.com

Under normal physiological conditions, the indirect pathway involving GLP-1 is thought to have the most significant effect on the brain. nih.gov The gut microbiota also plays a crucial role in this communication by metabolizing primary bile acids like CDCA into secondary bile acids, which can also act as signaling molecules. nih.govmdpi.com

PathwayDescriptionKey Molecules
Direct Pathway Bile acids cross the blood-brain barrier and directly activate receptors in the CNS. frontiersin.orgresearchgate.netChenodeoxycholic acid (and other bile acids), FXR, TGR5
Indirect Pathway (FXR-FGF19) Bile acid activation of intestinal FXR leads to the release of FGF19, which signals to the brain. frontiersin.orgnih.govChenodeoxycholic acid, FXR, FGF19
Indirect Pathway (TGR5-GLP-1) Bile acid activation of intestinal TGR5 leads to the release of GLP-1, which signals to the brain via circulation or the vagus nerve. nih.govfrontiersin.orgnih.govChenodeoxycholic acid, TGR5, GLP-1

Interplay of Chenodeoxycholic Acid with the Gut Microbiome

Influence of Gut Microbiota on Chenodeoxycholic Acid Metabolism

The metabolic transformation of chenodeoxycholic acid by intestinal bacteria is a key feature of its interaction with the gut microbiome. These microbial conversions lead to a diverse array of secondary bile acids, each with distinct biological activities.

The gut microbiota is instrumental in altering the composition of the bile acid pool through a series of enzymatic reactions. metabolon.comnih.gov Primary bile acids like CDCA, which are synthesized in the liver, are secreted into the intestine where they encounter a dense population of microorganisms. metabolon.com A significant portion of these primary bile acids undergoes biotransformation by the gut bacteria. metabolon.com Key reactions include deconjugation, which is the removal of the conjugated taurine (B1682933) or glycine (B1666218) amino acids, and 7α-dehydroxylation. nih.govfrontiersin.org The deconjugation process is carried out by bacteria possessing bile salt hydrolase (BSH) activity, including genera such as Bacteroides, Bifidobacterium, Clostridium, and Lactobacillus. frontiersin.orgcancerbiomed.org Following deconjugation, certain bacteria, primarily from the Clostridium and Eubacterium genera, can perform 7α-dehydroxylation, converting CDCA into the secondary bile acid lithocholic acid (LCA). nih.govnih.gov Other modifications include oxidation and epimerization of hydroxyl groups, which further contribute to the diversity of the bile acid pool. nih.gov

The conversion of chenodeoxycholic acid by the gut microbiota results in the formation of bioactive secondary metabolites that have different physiological effects than their primary precursor. gutmicrobiotaforhealth.comfrontiersin.org The most notable secondary bile acid derived from CDCA is lithocholic acid (LCA). nih.govcaymanchem.com LCA is known to be more hydrophobic than CDCA and has been associated with various biological activities, including potential toxicity to liver cells and a link to colon carcinogenesis at high concentrations. nih.gov In addition to LCA, other secondary bile acid metabolites are formed through various microbial enzymatic activities, contributing to a complex pool of signaling molecules. metabolon.comnih.gov These secondary bile acids can be reabsorbed from the intestine and enter the enterohepatic circulation, thereby influencing systemic metabolic processes. metabolon.com The composition of the gut microbiota directly dictates the types and quantities of these secondary bile acids produced, which in turn can signal through host receptors like the farnesoid X receptor (FXR) and G protein-coupled receptor (TGR5) to modulate gene expression involved in metabolism and inflammation. nih.govgutmicrobiotaforhealth.com

Alterations in Bile Acid Pool Composition

Chenodeoxycholic Acid-Mediated Modulation of Gut Microbial Communities

Furthermore, CDCA can indirectly modulate the gut microbiota by activating host signaling pathways. frontiersin.org For instance, activation of the farnesoid X receptor (FXR) by CDCA can induce the expression of antimicrobial peptides in the intestine, further contributing to the control of microbial populations. gutmicrobiotaforhealth.com Studies have shown that the administration of CDCA can lead to shifts in the abundance of specific bacterial taxa. nih.gov This modulation of the gut microbiota composition is a key mechanism through which CDCA exerts its effects on host physiology.

Implications for Gut Health and Host Metabolism

The intricate dialogue between chenodeoxycholic acid and the gut microbiome has profound implications for both gut health and systemic host metabolism. metabolon.comnih.gov A balanced gut microbiota is crucial for maintaining intestinal homeostasis, and the metabolic products of CDCA play a significant role in this process. frontiersin.org Secondary bile acids, for example, can influence intestinal barrier function and modulate inflammatory responses within the gut. frontiersin.org

From a metabolic standpoint, the interplay is equally critical. Bile acids, including CDCA and its derivatives, are key regulators of lipid, glucose, and energy metabolism. frontiersin.orgnih.gov They act as signaling molecules that can influence metabolic pathways in the liver and peripheral tissues. nih.gov For instance, activation of FXR by bile acids can regulate the synthesis and transport of bile acids themselves, as well as impact lipid and glucose homeostasis. frontiersin.org Recent research has indicated that CDCA administration can improve metabolic health by modulating the interaction between the gut microbiota and host metabolites, leading to improvements in insulin (B600854) sensitivity and reductions in inflammation and oxidative stress. nih.gov Dysregulation of the gut microbiota-bile acid axis has been linked to various metabolic disorders, highlighting the importance of this relationship in maintaining health. lns.lu

Specific Microbial Interactions (e.g., Inhibition of Clostridium difficile Spore Germination)

A significant and well-studied example of the specific interaction between chenodeoxycholic acid and a gut microbe is its effect on Clostridium difficile. C. difficile is a pathogenic bacterium that can cause severe diarrhea and colitis, particularly after antibiotic treatment disrupts the normal gut microbiota. grantome.comresearchgate.net The germination of C. difficile spores is a critical step for the bacterium to become actively growing and produce the toxins that cause disease. grantome.complos.org

Research has demonstrated that while some primary bile acids, such as cholic acid, act as germinants that trigger C. difficile spore germination, chenodeoxycholic acid acts as a competitive inhibitor of this process. plos.orgnih.govfrontiersin.org CDCA can suppress the germination of C. difficile spores, thereby preventing the initiation of infection. researchgate.net This inhibitory effect is thought to be mediated through the CspC germinant receptor on the C. difficile spore. plos.org In a healthy gut, the colonic microflora can convert CDCA to lithocholic acid, which is also an inhibitor of C. difficile germination. nih.gov This highlights a crucial mechanism by which a healthy gut microbiome can provide resistance against C. difficile infection through the metabolism of primary bile acids like CDCA.

Methodological Approaches and Preclinical Research Models for Chenodeoxycholic Acid Studies

In Vitro Experimental Systems

In vitro models are fundamental in dissecting the molecular mechanisms through which sodium chenodeoxycholate exerts its effects. These systems, ranging from primary cells to complex three-dimensional cultures, allow for controlled investigations into cellular pathways and responses.

Primary cell cultures, particularly hepatocytes isolated from human and rat livers, serve as a crucial in vitro model for studying the direct effects of this compound on liver cells. These cells closely mimic the physiological responses of the liver in a controlled environment.

Human Hepatocytes : Studies using primary human hepatocytes have been instrumental in understanding the regulation of bile acid synthesis. Research has shown that chenodeoxycholic acid (CDCA) can induce the expression and secretion of Fibroblast Growth Factor 19 (FGF19), a key regulator of bile acid homeostasis. frontiersin.org However, this induction does not appear to alter the subsequent downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis, suggesting that CDCA's regulatory role is independent of FGF19 in this context. frontiersin.org Furthermore, investigations have demonstrated that primary human hepatocytes are relatively resistant to the toxic effects of high concentrations of bile acids like glycochenodeoxycholate (GCDC), a derivative of CDCA, when compared to rodent hepatocytes. nih.gov This species-specific difference highlights the importance of using human-derived cells for translational research. When exposed to GCDC, human hepatocytes tend to undergo necrosis rather than apoptosis, a finding that contrasts with observations in rat hepatocytes. nih.gov

Rat Hepatocytes : Primary rat hepatocytes are widely used to investigate the cytotoxic effects of bile acids. Studies have shown that chenodeoxycholate can increase intracellular Ca2+ levels in isolated rat hepatocyte couplets and induce a permeability transition in mitochondria, indicating a mechanism of cellular injury. sigmaaldrich.comjst.go.jp The toxicity of different bile salts has been compared in these cells, with chenodeoxycholate and deoxycholate showing greater toxicity than cholate (B1235396) and ursodeoxycholate. jst.go.jp Conjugation with taurine (B1682933) or glycine (B1666218) has been found to significantly reduce the cytotoxic effects of these bile acids in rat hepatocytes. jst.go.jp

Established cell lines provide a renewable and consistent resource for studying the effects of this compound on various cellular processes across different tissue types.

HepG2 : The human hepatoblastoma cell line, HepG2, is a widely used model for liver-related research. In HepG2 cells, this compound has been shown to induce the expression of the LDL receptor, HMG-CoA reductase, and HMG-CoA synthase, key genes involved in cholesterol metabolism. chemsrc.com It also activates the transcription factor C/EBPβ and the AMP-activated protein kinase (AMPK) pathway. chemsrc.com Studies have also utilized HepG2 cells to investigate the cytotoxic effects of bile salts and have shown that the order of toxicity is cholate < chenodeoxycholate < deoxycholate. jst.go.jp Furthermore, research on HepG2 cells has demonstrated that activation of the farnesoid X receptor (FXR) by chenodeoxycholate can reduce the endocytosis of high-density lipoprotein (HDL). researchgate.net

Ishikawa : The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is a valuable model for studying hormone-responsive cancers. cytion.com this compound has been found to stimulate the growth of Ishikawa cells by increasing the expression of Cyclin D1 through the activation of the G protein-coupled receptor TGR5. chemsrc.com

HEK-293 : Human Embryonic Kidney 293 (HEK-293) cells are a versatile tool in cell biology research due to their high transfectability. wikipedia.orgbeckman.com They have been used to study the function of various transporters and receptors involved in bile acid signaling. For instance, HEK-293 cells stably transfected with the sodium-taurocholate cotransporting polypeptide (NTCP) have been used to investigate the inhibitory effects of different bile acids, including chenodeoxycholate, on viral entry. usp.brnih.gov These cells have also been employed to study the regulation of other transporters like the apical sodium-dependent bile acid transporter (ASBT) and the bile acid receptor TGR5. nih.gov

IPEC-J2 : While specific studies focusing on this compound in the IPEC-J2 intestinal porcine epithelial cell line were not prominently found in the search results, this cell line is a relevant model for studying intestinal epithelial cell physiology and host-pathogen interactions. Its use in the context of bile acid research would be to investigate the effects of chenodeoxycholate on intestinal barrier function, nutrient transport, and inflammatory responses in the gut.

J774A.1 Macrophages : The murine macrophage cell line J774A.1 is used to study inflammatory responses. Research has shown that chenodeoxycholic acid can act as a danger signal to activate the NLRP3 inflammasome in these cells, leading to the secretion of the pro-inflammatory cytokine IL-1β. nih.gov This process involves the production of reactive oxygen species (ROS) and potassium efflux. nih.gov Other studies using J774A.1 macrophages have investigated the oxidative stress induced by other bile acids like deoxycholic acid. nih.gov

Organoid and 3D culture models represent a significant advancement in in vitro research, offering a more physiologically relevant system that bridges the gap between traditional 2D cell culture and in vivo animal models. While specific studies detailing the use of this compound in organoid and 3D culture models were not extensively available in the provided search results, these models hold great promise for future research. Liver organoids, for instance, could provide a more accurate platform to study the long-term effects of chenodeoxycholate on liver function, bile acid metabolism, and the development of cholestatic liver disease, better recapitulating the complex cell-cell interactions and tissue architecture of the liver.

Established Cell Lines (e.g., Hep G2, Ishikawa, HEK-293, IPEC-J2, J774A.1 Macrophages)

In Vivo Animal Model Investigations

In vivo animal models are indispensable for understanding the systemic effects of this compound, including its metabolic fate, efficacy in disease models, and potential toxicity.

Rodent models are the most commonly used animal models in biomedical research due to their genetic tractability, relatively short lifespan, and well-characterized physiology.

Rats : Rats have been used to study the carcinogenic potential of bile acids, where dietary administration of this compound in conjunction with a carcinogen was found to increase the incidence of colon tumors in conventional rats. soton.ac.uk In studies of intestinal physiology, chenodeoxycholic acid has been shown to induce water and sodium secretion in the cecum and jejunum. fda.gov

Hamsters : Hamsters have been utilized in long-term toxicity and carcinogenicity studies of chenodeoxycholic acid. europa.eu These studies have helped to establish the safety profile of the compound.

Mice : Mice are extensively used to investigate the role of chenodeoxycholic acid in metabolic diseases and its interaction with gut microbiota. Studies in mice have shown that chenodeoxycholic acid plays a role in the negative feedback regulation of bile acid synthesis via the FXR receptor. jci.org In models of cholestasis, the presence of the human bile salt glycochenodeoxycholate can induce liver fibrosis. mdpi.com Research has also indicated that chenodeoxycholic acid can inhibit the germination of Clostridium difficile spores, highlighting its interaction with the gut microbiome. plos.org Furthermore, studies in diabetic mouse models have shown alterations in bile acid metabolism, including changes in the levels of chenodeoxycholic acid derivatives. mdpi.com Investigations into the role of bile acids in neurological conditions have found that increased brain levels of chenodeoxycholic acid in genetically modified mice were associated with reduced stroke infarct area. nih.gov

Large animal and primate models, while more complex and costly to use, provide valuable data that is often more translatable to human physiology due to their closer genetic and physiological similarities.

Sows : While the search results did not yield specific studies on this compound in sows, these animals are used as models in reproductive and gastrointestinal research. Their physiological similarities to humans in these areas make them a potential model for studying the effects of chenodeoxycholate on pregnancy, fetal development, and digestive processes.

Rhesus Monkeys : Rhesus monkeys have been used in subacute toxicity studies to determine the safety profile of chenodeoxycholic acid. ewg.org These studies have identified the gastrointestinal tract as a target for toxicity at higher doses. ewg.org

Baboons : Baboons have been a key model for studying the effects of chenodeoxycholic acid on liver function, reproduction, and toxicity. asm.orgnih.gov Prolonged feeding of chenodeoxycholic acid has been shown to cause liver injury in both pregnant and non-pregnant baboons. nih.gov While no teratogenic effects were observed, some neonates from mothers fed chenodeoxycholic acid showed signs of liver damage. nih.gov Baboon models have also been used to study the absorption-enhancing effects of this compound for other drugs. asm.org Furthermore, isolated baboon liver perfusion studies have been conducted to investigate the effects of chenodeoxycholic acid on bile flow and cholesterol synthesis. fda.gov

Table of Research Findings for this compound in Preclinical Models

Model SystemSpecific ModelKey Research AreaMajor FindingsReferences
In Vitro Experimental SystemsPrimary Human HepatocytesBile Acid Synthesis RegulationCDCA induces FGF19 expression but does not alter the downregulation of CYP7A1. Human hepatocytes are more resistant to GCDC toxicity than rodent hepatocytes, undergoing necrosis rather than apoptosis. frontiersin.orgnih.gov
HepG2 CellsCholesterol Metabolism & CytotoxicityInduces LDL receptor and HMG-CoA reductase expression. Activates C/EBPβ and AMPK pathways. Shows dose-dependent cytotoxicity. jst.go.jpchemsrc.comresearchgate.net
In Vivo Animal Model InvestigationsMiceMetabolic Regulation & Gut MicrobiomeParticipates in negative feedback of bile acid synthesis via FXR. Can induce liver fibrosis in cholestatic models. Inhibits C. difficile spore germination. Increased brain levels associated with reduced stroke damage. jci.orgmdpi.complos.orgmdpi.comnih.gov
BaboonsHepatotoxicity & ReproductionProlonged feeding causes liver injury in adults and some neonates. No teratogenic effects observed. Enhances rectal absorption of other drugs. fda.govasm.orgnih.gov

Table of Compounds

Compound Name
Chenodeoxycholic acid (CDCA)
This compound
Glycochenodeoxycholate (GCDC)
Cholate
Deoxycholate
Ursodeoxycholate
Taurocholate
Glycine
Taurine
Cholesterol
Fibroblast Growth Factor 19 (FGF19)
LDL receptor
HMG-CoA reductase
HMG-CoA synthase
C/EBPβ
AMP-activated protein kinase (AMPK)
Cyclin D1
IL-1β

Genetically Modified Animal Models (e.g., FXR Overexpression/Interference)

Genetically modified animal models have been instrumental in elucidating the multifaceted roles of the farnesoid X receptor (FXR), a nuclear receptor for which chenodeoxycholic acid (CDCA) is a potent endogenous ligand. nih.govphysiology.org These models, which involve either the overexpression or interference (knockout) of the FXR gene, have provided critical insights into the physiological and pathophysiological processes regulated by CDCA-mediated FXR activation.

FXR Knockout (FXR-/-) Models:

Studies utilizing FXR knockout mice have revealed the receptor's integral role in maintaining metabolic homeostasis. FXR-/- mice often exhibit a proatherogenic serum lipoprotein profile, characterized by elevated levels of cholesterol and triglycerides. pnas.org This suggests a protective role for FXR in lipid metabolism. Furthermore, FXR deficiency has been linked to the development of insulin (B600854) resistance and alterations in glucose metabolism. oatext.com In the context of liver health, whole-body FXR knockout mice have been shown to spontaneously develop liver tumors, highlighting FXR's function as a potential tumor suppressor. nih.gov Additionally, FXR knockout mice display increased susceptibility to experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, indicating a role for FXR in modulating inflammatory responses. pnas.org In the kidney, FXR gene deficiency leads to an impaired ability to concentrate urine, resulting in polyuria. pnas.org

FXR Overexpression Models:

Conversely, models involving the overexpression of FXR have demonstrated the therapeutic potential of activating this receptor. For instance, adenovirus-mediated overexpression of FXR in mice resulted in lowered plasma cholesterol levels. ahajournals.org Transgenic mice with intestine-specific overexpression of the FXRα1 isoform (Fxrα1TG) have been used to study the interplay between diet, FXR activation, and bile acid metabolism. arizona.edusemanticscholar.org These studies have shown that intestinal FXR overexpression can repress the synthesis of primary bile acids in the liver and protect against the accumulation of these acids in the cecum, particularly in the context of a high-fat diet. arizona.edusemanticscholar.org

Key Research Findings from Genetically Modified Animal Models:

Model TypeKey FindingsReferences
FXR Knockout (FXR-/-) Elevated serum cholesterol and triglycerides. pnas.org
Development of insulin resistance. oatext.com
Spontaneous liver tumor development. nih.gov
Increased severity of experimental autoimmune encephalomyelitis (EAE). pnas.org
Impaired urine concentrating ability. pnas.org
Increased osteoclastic activity and decreased bone mineral density. oatext.com
FXR Overexpression Lowered plasma cholesterol levels. ahajournals.org
Repression of hepatic de novo bile acid synthesis. arizona.edusemanticscholar.org
Protection against high-fat diet-induced accumulation of primary bile acids. arizona.edusemanticscholar.org

These genetically modified animal models continue to be invaluable tools for dissecting the complex signaling pathways governed by this compound and its interaction with FXR, paving the way for potential therapeutic interventions for a range of metabolic and inflammatory diseases.

Advanced Analytical Techniques for Bile Acid Quantification and Profiling

The accurate quantification and comprehensive profiling of bile acids, including this compound, are crucial for understanding their physiological roles and their implications in various disease states. A suite of advanced analytical techniques has been developed and optimized for this purpose.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful and highly sensitive method for the quantification of bile acids in various biological matrices, such as serum, plasma, and liver tissue. nih.govnih.gov This technique offers significant advantages, including improved chromatographic separation of isobaric metabolites, lower limits of detection (LOD) and quantification (LOQ), and the ability to analyze a wide range of free and conjugated bile acids simultaneously. nih.gov

A validated UPLC-MS/MS method for the simultaneous quantification of 36 different bile acids, including free, taurine- and glycine-conjugated forms, has been established. nih.gov This method is applicable to samples from both humans and rodents. nih.gov Another developed UPLC-MS/MS method allows for the quantitative determination of glycochenodeoxycholate-3-sulfate (GCDCA-S) and chenodeoxycholate 24-glucuronide (CDCA-24G) in mouse and human plasma with a low limit of quantitation of 0.5 ng/mL. nih.gov Furthermore, a method for quantifying 7α-hydroxy-4-cholesten-3-one (C4), cholic acid (CA), and chenodeoxycholic acid (CDCA) in human plasma has been developed using UPLC-MS/MS, demonstrating high sensitivity and good precision. shsmu.edu.cn

Key Features of UPLC-MS/MS for Bile Acid Analysis:

FeatureDescriptionReference
High Sensitivity Achieves low limits of detection and quantification for various bile acids. nih.govnih.govshsmu.edu.cn
High Specificity Enables the separation and quantification of isobaric bile acid species. nih.gov
Broad Coverage Allows for the simultaneous analysis of a large panel of free and conjugated bile acids. nih.gov
Versatility Applicable to diverse biological matrices including serum, plasma, and liver tissue. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Gas Chromatography

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of bile acids. d-nb.inforesearchgate.netjscimedcentral.comshimadzu.comweqas.com Due to the low volatility of bile acids, a derivatization step is necessary prior to GC-MS analysis. shimadzu.com This typically involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.comweqas.com GC-MS provides excellent separation and allows for the reliable identification and quantification of various bile acids. weqas.com

Capillary gas chromatography has also been effectively employed for the analysis of bile acids, particularly in the context of metabolic disorders. For instance, it has been used to investigate urine samples from patients with cerebrotendinous xanthomatosis (CTX) before and during treatment with chenodeoxycholic acid. nih.gov This technique allowed for the demonstration of various conjugated bile alcohols and abnormal bile acids in the urine of these patients. nih.gov Capillary GC has also been utilized to determine the cholestanol/cholesterol ratio in biological fluids, a parameter that can be useful in monitoring certain liver diseases. nih.gov

A simplified GC-MS method has been developed for the quantification of selected bile acids, including chenodeoxycholic acid, in human stool. jscimedcentral.com This method involves a three-step process of extraction and derivatization, followed by analysis in selected ion monitoring (SIM) mode. jscimedcentral.com

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase LC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of bile acids. d-nb.infotandfonline.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating bile acid species. nih.govakjournals.comresearchgate.net Detection is frequently performed using UV absorbance, although the poor absorptivity of bile acids can limit sensitivity. d-nb.infonih.gov To overcome this, derivatization with fluorescent labeling reagents can be employed to enhance detection. nih.gov

A reversed-phase HPLC method has been developed for the simultaneous separation of the four lithocholyl species and the eight other major conjugated bile acids found in human bile. nih.gov This method uses a C18 column with isocratic elution and UV detection at 200 nm. nih.gov Another validated RP-HPLC method is available for the quantitative determination of cholic acid and its related impurities, which can include chenodeoxycholic acid. akjournals.comresearchgate.net HPLC has also been applied to the determination of ursodeoxycholic acid and chenodeoxycholic acid in pharmaceutical formulations. tandfonline.comnih.gov

Electrophoretic and Spectroscopic Methods (e.g., Fluorescence, Quasi-Elastic Light Scattering/QELS, Small-Angle X-ray Scattering/SAXS)

A variety of electrophoretic and spectroscopic techniques have been utilized to study the physicochemical properties of this compound, particularly its aggregation behavior and micelle formation.

Fluorescence Spectroscopy: This technique has been used to investigate the micellar aggregates of bile acids, including chenodeoxycholic acid. nih.gov By using fluorescent probes, information about the binding of molecules to bile acid micelles and the polarity of the micellar environment can be obtained. nih.gov Fluorescent derivatives of chenodeoxycholic acid have also been synthesized to study transporter-mediated uptake. researchgate.net

Quasi-Elastic Light Scattering (QELS): Also known as dynamic light scattering (DLS), QELS is a powerful tool for determining the size of micelles and other aggregates in solution. acs.orgresearchgate.netku.dkacs.org Studies using QELS have shown that the size of this compound micelles increases with increasing ionic strength and decreasing temperature and pH. acs.orgresearchgate.net The mean hydrodynamic radii of this compound micelles have been measured and compared to those of other bile salts. acs.orgresearchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size, shape, and structure of particles in solution. uniroma1.itnih.govnews-medical.net This technique has been used in conjunction with QELS to study the structure of bile salt micelles. uniroma1.it X-ray fiber patterns of this compound have been interpreted to support the findings from QELS and circular dichroism studies regarding its aggregation behavior. acs.org

Molecular and Cellular Biology Methodologies

The investigation of this compound's biological effects at the molecular and cellular level relies on a range of established methodologies. These techniques are crucial for dissecting the signaling pathways and cellular responses initiated by this bile acid.

In vitro studies are fundamental to understanding the direct effects of this compound on cells. Cultured primary inner medullary collecting duct cells have been used to demonstrate that the aquaporin 2 (AQP2) gene promoter can be bound and activated by FXR, leading to increased AQP2 transcription. pnas.org This provides a molecular mechanism for the observed effects of chenodeoxycholic acid on urine concentration.

Furthermore, molecular biology techniques are employed to investigate the interaction of chenodeoxycholic acid with its primary receptor, FXR. For example, in vitro studies have shown that both the synthetic FXR agonist GW4064 and FXR overexpression can significantly increase the transcriptional activity of the mouse AQP2 gene promoter. pnas.org Chromatin immunoprecipitation (ChIP) assays are used to confirm the direct binding of FXR to specific response elements in the promoter regions of its target genes. pnas.org

The synthesis of fluorescent derivatives of chenodeoxycholic acid allows for the visualization of its transport and uptake by cells. researchgate.net For instance, chenodeoxycholyl-(Nε-7-nitrobenz-2-oxa-1,3-diazole)-lysine (CDCA-NBD) has been used as a fluorescent substrate to measure the transport activity of the sodium-taurocholate cotransporting polypeptide (NTCP) in stably transfected human embryonic kidney 293 (HEK293) cells using flow cytometry. researchgate.net Similarly, fluorescently labeled deoxycholic acid, a secondary bile acid derived from chenodeoxycholic acid, can be used to visualize bile acid transport in cells. aatbio.com These approaches are invaluable for studying the cellular mechanisms of bile acid transport and identifying potential drug interactions.

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

Gene expression analysis is a fundamental technique for understanding the molecular mechanisms through which this compound exerts its biological effects. Methodologies such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq) are widely employed to quantify changes in gene transcription levels in response to chenodeoxycholic acid (CDCA) treatment.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) : RT-qPCR is a sensitive and specific method used to measure the expression levels of a targeted set of genes. frontiersin.orgnih.gov It is often used to validate findings from broader transcriptomic analyses like RNA-seq or to investigate the regulation of specific genes known to be involved in pathways affected by CDCA. For instance, studies investigating the role of CDCA in bile acid metabolism might use RT-qPCR to quantify the mRNA levels of key enzymes and transporters such as Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govnih.gov

RNA Sequencing (RNA-Seq) : RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound. nordicbiosite.comwayne.edu This high-throughput sequencing technique can identify all differentially expressed genes in cells or tissues treated with CDCA compared to controls. For example, a transcriptome analysis of porcine intestinal epithelial cells (IPEC-J2) treated with CDCA revealed significant upregulation of genes related to cell cycle progression, such as Cyclin-dependent kinase 1 (CDK1) and cyclin G2 (CCNG2), and downregulation of genes associated with mitochondrial biogenesis. mdpi.com This approach offers a global perspective on the cellular response to CDCA, uncovering a wide range of regulated biological processes. frontiersin.orgnih.gov

A comparative table of these techniques is presented below:

Table 1: Comparison of Gene Expression Analysis Techniques

Feature RT-qPCR RNA-Sequencing
Principle Reverse transcription of RNA to cDNA followed by PCR amplification with sequence-specific primers. High-throughput sequencing of the entire RNA population (transcriptome).
Scope Targeted, analyzes a few genes of interest. Global, analyzes all expressed genes.
Application Gene expression validation, quantification of specific transcripts. Discovery of novel genes and pathways, comprehensive expression profiling.
Sensitivity High Very High
Data Output Relative or absolute quantification of specific gene expression. A complete list of expressed transcripts and their abundance.

Protein Analysis (e.g., Western Blot, Immunofluorescence)

To complement gene expression data, protein analysis techniques are crucial for determining whether changes in mRNA levels translate to corresponding changes in protein expression and to visualize the subcellular localization of these proteins.

Western Blot : This technique is a cornerstone for quantifying the relative abundance of specific proteins in a sample. nih.govresearchgate.net After separating proteins by size using gel electrophoresis, they are transferred to a membrane and probed with antibodies specific to the target protein. nih.gov For instance, following the observation of increased mRNA for cell cycle-related genes in response to CDCA, a Western blot could be used to confirm an increase in the corresponding protein levels, such as CDK1. The intensity of the resulting band provides a semi-quantitative measure of the protein's expression level. bio-rad.com

Immunofluorescence : Immunofluorescence is a powerful imaging technique used to visualize the localization of specific proteins within a cell. Cells are treated with antibodies that are specific to the protein of interest and are conjugated to a fluorescent dye. When viewed under a fluorescence microscope, the location and distribution of the target protein can be observed. This method can reveal, for example, whether a transcription factor translocates to the nucleus or if a structural protein is correctly incorporated into the cytoskeleton following treatment with this compound.

Table 2: Protein Analysis Techniques

Technique Application Information Provided
Western Blot Quantification of specific protein expression levels. Relative abundance of a target protein in a sample.
Immunofluorescence Visualization of protein localization within cells. Subcellular location and distribution of a target protein.

Reporter Gene Assays (e.g., Luciferase Assays)

Reporter gene assays are instrumental in studying the activity of specific signaling pathways and the transcriptional regulation of genes by molecules like this compound. Luciferase assays are a common and highly sensitive type of reporter assay. bioassaysys.com

In a typical luciferase assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a specific promoter or response element. thermofisher.comnovusbio.com When these cells are treated with a substance like this compound, any resulting activation or inhibition of the promoter will lead to a corresponding change in luciferase expression. The amount of light produced upon the addition of the substrate, luciferin, is then measured and is directly proportional to the promoter's activity. For example, to study the effect of chenodeoxycholate on the farnesoid X receptor (FXR) signaling pathway, a luciferase reporter construct containing FXR response elements would be used. nih.gov An increase in luciferase activity upon treatment would indicate that chenodeoxycholate activates this pathway. This method was used to demonstrate that both chenodeoxycholate and deoxycholate enhance hepatitis C virus replication. researchgate.net

Table 3: Principles of Luciferase Reporter Gene Assays

Component Function
Reporter Gene (Luciferase) Encodes an enzyme that produces light in the presence of a substrate.
Promoter/Response Element A specific DNA sequence that controls the expression of the reporter gene.
This compound The compound being tested for its effect on the promoter's activity.
Luciferin The substrate for the luciferase enzyme.
Luminometer An instrument that measures the light output from the reaction.

Flow Cytometry for Cell Cycle and Apoptosis Studies

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov It is particularly valuable for investigating the effects of compounds like this compound on fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis : To analyze the cell cycle, cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. Flow cytometry can then distinguish between cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes, pre-mitosis). nih.gov Studies have shown that bile acids can induce a delay in cell cycle progression. nih.gov For example, treating porcine intestinal epithelial cells (IPEC-J2) with chenodeoxycholic acid was found to increase the proportion of cells in the G0/G1 phase, as determined by flow cytometry. mdpi.com

Apoptosis Detection : Flow cytometry can also be used to identify and quantify apoptotic cells. researchgate.net One common method involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells, and a viability dye like propidium (B1200493) iodide (PI), which enters late apoptotic and necrotic cells. This allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells. Research has indicated that certain bile acids can induce apoptosis in cancer cells. nih.gov Flow cytometry has been used to show that taurochenodeoxycholic acid can induce apoptosis. targetmol.com In a study on IPEC-J2 cells, flow cytometry demonstrated that chenodeoxycholic acid treatment hindered cell apoptosis. mdpi.com

Table 4: Applications of Flow Cytometry in Chenodeoxycholic Acid Research

Analysis Type Principle Key Findings
Cell Cycle Staining with a DNA-binding fluorescent dye to measure DNA content per cell. nih.gov Chenodeoxycholic acid can alter cell cycle progression, for instance by increasing the proportion of cells in the G0/G1 phase. mdpi.com
Apoptosis Staining with Annexin V and a viability dye to identify different stages of cell death. researchgate.net Chenodeoxycholic acid and its conjugates can modulate apoptosis. mdpi.comnih.govtargetmol.com

Multi-Omics Integration for Comprehensive Biological Insights

The integration of multiple "omics" disciplines provides a powerful, systems-level understanding of the biological impact of this compound. By combining data from metabolomics, lipidomics, transcriptomics, and proteomics, researchers can construct a more complete picture of the molecular changes induced by this bile acid.

Metabolomics and Lipidomics in Bile Acid Research

Metabolomics and its sub-field, lipidomics, involve the comprehensive analysis of small molecules (metabolites) and lipids in a biological system. bevital.no These approaches are particularly relevant for studying this compound, as it is a key component of the bile acid pool and plays a central role in lipid metabolism.

Metabolomics : This field provides a snapshot of the metabolic state of a cell or organism. In the context of chenodeoxycholic acid research, metabolomics can be used to identify changes in the levels of other bile acids, as well as metabolites in related pathways like cholesterol and amino acid metabolism. nih.govmdpi.com For example, studies have shown that in certain disease states, the levels of primary conjugated bile acids like taurochenodeoxycholic acid are altered. bevital.no Targeted metabolomic analysis has been used to track dynamic changes in the bile acid profile during acute pancreatitis, identifying significant decreases in chenodeoxycholic acid and cholic acid. nih.gov

Lipidomics : As a primary bile acid, chenodeoxycholic acid is intrinsically linked to lipid digestion and metabolism. Lipidomics allows for the detailed profiling of various lipid species, including phospholipids, sphingomyelins, and ceramides. nih.gov Research using lipidomic approaches has revealed that alterations in the bile acid pool, which can be influenced by chenodeoxycholic acid levels, can significantly impact the lipid profiles in serum and tissues. nih.govescholarship.org For instance, in a mouse model with altered bile acid synthesis, lipidomics identified significant changes in several classes of lipids, which were associated with resistance to diet-induced obesity. nih.gov

Table 5: Key Findings from Metabolomic and Lipidomic Studies

Omics Field Analytical Approach Key Findings Related to Chenodeoxycholic Acid
Metabolomics Mass spectrometry-based profiling of small molecules. nih.gov Altered levels of chenodeoxycholic acid and its conjugates are associated with various metabolic diseases. nih.govbevital.no
Lipidomics Comprehensive analysis of lipid species. nih.gov Changes in the bile acid pool, including chenodeoxycholic acid, affect the systemic lipid profile. nih.govescholarship.org

Integrated Transcriptomics and Proteomics

Combining transcriptomics and proteomics offers a powerful approach to elucidate the mechanisms of action of this compound. mdpi.comnih.gov While transcriptomics reveals changes in gene expression at the RNA level, proteomics confirms whether these changes are translated into functional proteins. mdpi.com

This integrated approach helps to build a more robust understanding of cellular responses. For example, if RNA-Seq data shows that chenodeoxycholate upregulates the mRNA of a particular enzyme, proteomics can be used to verify that the protein level of that enzyme is also increased. This provides stronger evidence for the functional significance of the observed transcriptional change. mdpi.com

In a study investigating the effects of chenodeoxycholic acid on porcine intestinal epithelial cells, a combined transcriptomic and flow cytometry analysis revealed that CDCA promotes cell proliferation by regulating cell cycle progression and mitochondrial function. mdpi.com The integration of different omics datasets, such as identifying differentially expressed genes and proteins in the same pathways, can highlight the most critical biological processes affected by this compound. skemman.is This multi-layered view is essential for constructing accurate models of the compound's physiological and pathological roles.

Toxicological Mechanisms and Pharmacological Considerations

Mechanisms of Bile Acid-Induced Cytotoxicity and Hepatotoxicity

The accumulation of hydrophobic bile acids, such as chenodeoxycholic acid and its glycine (B1666218) conjugate, glycochenodeoxycholate, is a key factor in the liver damage observed in cholestatic diseases. nih.gov The cytotoxicity of these bile acids is multifaceted, involving the disruption of cellular membranes, induction of apoptosis, and generation of reactive oxygen species. nih.govwjgnet.com

Role of Hydrophobic Bile Acids (e.g., Glycochenodeoxycholate) in Apoptosis Induction

Hydrophobic bile acids like glycochenodeoxycholate (GCDC) are potent inducers of apoptosis in hepatocytes. physiology.orgtaylorandfrancis.com This programmed cell death is triggered through several pathways. One significant mechanism involves the activation of death receptors on the hepatocyte surface, such as Fas and TRAIL receptor 2/DR5. taylorandfrancis.comoup.com This activation can occur in a ligand-independent manner, where the bile acids cause the translocation of these receptors from the cytoplasm to the cell membrane, leading to their self-aggregation and the initiation of the apoptotic cascade. oup.com

The signaling cascade following death receptor activation involves the formation of a death-inducing signaling complex (DISC), which in turn activates caspase-8. taylorandfrancis.com Activated caspase-8 then cleaves Bid, a pro-apoptotic member of the Bcl-2 family, which translocates to the mitochondria and promotes the release of cytochrome c. taylorandfrancis.com This release further activates downstream caspases, such as caspase-3 and -7, leading to the execution of apoptosis. physiology.orgmdpi.com

Furthermore, GCDC can modulate various kinase signaling pathways involved in cell survival and death. physiology.orgnih.gov For instance, it can activate the c-Jun N-terminal kinase (JNK) pathway, which is pro-apoptotic, while also influencing the Akt and Erk pathways that are typically associated with cell survival. physiology.orgnih.gov The balance of these signaling events ultimately determines the fate of the hepatocyte.

Table 1: Key Molecular Events in Hydrophobic Bile Acid-Induced Apoptosis

Molecular EventDescriptionKey Molecules Involved
Death Receptor Activation Translocation and aggregation of death receptors on the cell surface.Fas, TRAILR2/DR5
Caspase Cascade Initiation Activation of initiator and executioner caspases.Caspase-8, Caspase-3, Caspase-7
Mitochondrial Pathway Release of pro-apoptotic factors from mitochondria.Bid, Bax, Cytochrome c
Kinase Signaling Modulation Alteration of signaling pathways that regulate cell fate.JNK, Akt, Erk

Cellular Stress Responses (e.g., DNA Damage, SOS Response)

The SOS response in bacteria is regulated by the LexA repressor and the RecA inducer. nih.gov DNA damage leads to the activation of RecA, which promotes the self-cleavage of LexA, thereby derepressing the SOS genes. nih.gov While this is a bacterial system, it highlights a fundamental biological principle: cells have evolved intricate systems to respond to DNA damage, a threat posed by molecules like bile acids. plos.orgasm.org

Formation of Reactive Metabolites and Organ Damage

The metabolism of certain drugs and endogenous compounds, including bile acids, can lead to the formation of reactive metabolites. uzh.cheasl.eu These highly reactive molecules can covalently bind to cellular macromolecules such as proteins, lipids, and nucleic acids, leading to cellular dysfunction and damage. nih.govwjgnet.com This process is a significant contributor to drug-induced liver injury (DILI). uzh.chxiahepublishing.com

In the context of cholestasis, the increased concentration of bile acids within hepatocytes can lead to oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.govwjgnet.com ROS can directly damage cellular components and contribute to the formation of reactive metabolites, creating a vicious cycle of cellular injury. frontiersin.org This oxidative damage, coupled with the direct detergent effects of bile acids on cell membranes, can lead to hepatocyte necrosis and apoptosis, ultimately resulting in organ damage. nih.govwjgnet.com

Species and Sex Differences in Susceptibility to Bile Acid Effects

There are notable species and sex-related differences in bile acid metabolism and susceptibility to their toxic effects. elifesciences.orgwiley.com For instance, the composition of the bile acid pool varies between mice and humans. elifesciences.org In mice, males tend to have a smaller bile acid pool and a lower production rate compared to females, which may contribute to their increased susceptibility to gallstone formation. wiley.com Conversely, in humans, men generally have a higher bile acid synthesis rate and a larger bile acid pool size than women. wiley.com

Modulatory Effects on Drug Pharmacokinetics and Absorption Enhancement

Sodium chenodeoxycholate and other bile acids can significantly influence the pharmacokinetics of various drugs, primarily by enhancing their absorption. nih.govnih.govasm.org This property is attributed to their ability to increase the solubility of poorly water-soluble drugs and to alter the permeability of biological membranes. nih.govresearchgate.net

Alterations in Membrane Permeability and Fluidity

Bile acids are amphipathic molecules that can interact with the lipid bilayer of cell membranes. nih.govoup.com At submicellar concentrations, they can partition into the membrane, increasing its fluidity and permeability. nih.govnih.gov This perturbation of the membrane structure can facilitate the transport of drugs across the intestinal epithelium. oup.comresearchgate.net

The mechanism of this enhanced permeability involves several actions. Bile acids can extract membrane proteins and lipids, fluidize the membrane, and create aqueous channels or reverse micelles within the membrane. nih.gov These actions can disrupt the highly organized structure of the cell membrane, making it more permeable to drug molecules. nih.gov The effect of bile acids on membrane fluidity is concentration-dependent and can vary depending on the specific bile acid and the composition of the membrane. nih.gov

Table 2: Effects of Bile Acids on Membrane Properties

PropertyEffect of Bile AcidsMechanism
Permeability IncreasedDisruption of lipid bilayer, formation of aqueous channels.
Fluidity IncreasedPartitioning of bile acids into the membrane.

The ability of this compound to modulate membrane permeability has been exploited to enhance the absorption of various drugs, including antibiotics like ceftriaxone. nih.govasm.org By increasing the permeability of the rectal mucosa, this compound can improve the bioavailability of rectally administered drugs. nih.gov

Inhibition of Proteolytic Enzymes at Absorption Sites

This compound, a primary bile salt, demonstrates the ability to inhibit proteolytic enzymes located at drug absorption sites. This inhibitory action is a significant mechanism through which bile salts can enhance the absorption of certain drugs, particularly peptides and proteins that are susceptible to degradation by these enzymes. nih.govnih.gov

The enzymatic degradation of therapeutic molecules, such as insulin (B600854) and calcitonin, on mucosal membranes is a major barrier to their effective oral delivery. nih.gov this compound and other bile salts can reversibly and in a concentration-dependent manner reduce the activity of these peptidases. nih.gov For instance, sodium glycocholate, a related bile salt, has been shown to decrease the metabolism of insulin on mucosal membranes by a factor of five, acting as a protease inhibitor. nih.gov This inhibition of enzymatic activity helps to preserve the structure and function of the drug, allowing for greater absorption into the bloodstream. nih.govnih.gov Studies have indicated that the enhanced absorption of human calcitonin in the presence of bile salts is linked to the inhibition of its degradation in the mucosa. nih.gov

Interactions with Drug Transporters

This compound and its conjugated forms, such as glycochenodeoxycholate (GCDCA) and taurochenodeoxycholate (TCDCA), interact with various drug transporters, influencing the pharmacokinetics of many drugs. These interactions primarily occur with transporters of the Organic Anion Transporting Polypeptide (OATP) family and P-glycoprotein (P-gp). nih.govfrontiersin.org

OATP Interactions:

Chenodeoxycholic acid (CDCA) and its derivatives are known substrates and inhibitors of several OATP transporters, particularly OATP1B1 and OATP1B3, which are predominantly expressed in the liver. nih.govjst.go.jp These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics. jst.go.jp Glycochenodeoxycholate-3-sulfate (GCDCA-S) and chenodeoxycholate-24-glucuronide (CDCA-24G) have been identified as substrates for OATP1B1, OATP1B3, and the Na+-taurocholate cotransporting polypeptide (NTCP). nih.gov The interaction with these transporters can lead to drug-drug interactions (DDIs). For example, the administration of rifampicin, a potent OATP1B1 and OATP1B3 inhibitor, significantly increases the plasma concentrations of GCDCA-S. nih.govresearchgate.net This suggests that co-administration of drugs that inhibit these transporters can alter the disposition of chenodeoxycholate and its metabolites. Furthermore, CDCA has been shown to inhibit the renal drug transporter OATP4C1, which could affect the renal clearance of certain drugs. mdpi.com

P-glycoprotein (P-gp) Interactions:

Several bile salts, including tauro-chenodeoxycholate (TCDCA) and glyco-chenodeoxycholate (GCDCA), have been found to inhibit the efflux activity of P-glycoprotein (P-gp). frontiersin.org P-gp is an efflux transporter that actively pumps a wide variety of drugs out of cells, thereby reducing their intracellular concentration and oral bioavailability. The inhibitory effect of these bile salts on P-gp is thought to be indirect, potentially by altering the lipid environment of the transporter or through direct interaction with the protein itself. frontiersin.org A key structural feature for this inhibitory activity appears to be the absence of a hydroxyl group at the C-12 position of the steroid nucleus. frontiersin.org By inhibiting P-gp, this compound and its derivatives can increase the intestinal absorption and bioavailability of P-gp substrate drugs.

CompoundTransporterInteraction TypeSignificanceReference
Chenodeoxycholic acid (CDCA)OATP1B1, OATP1B3Substrate, InhibitorPotential for hepatic drug-drug interactions. nih.govjst.go.jp
Glycochenodeoxycholate-3-sulfate (GCDCA-S)OATP1B1, OATP1B3, NTCPSubstrateEndogenous probe for OATP1B1/1B3 activity and DDIs. nih.gov
Chenodeoxycholate-24-glucuronide (CDCA-24G)OATP1B1, OATP1B3, NTCPSubstrateMetabolite involved in transporter interactions. nih.gov
Taurochenodeoxycholate (TCDCA)P-glycoprotein (P-gp)InhibitorMay increase bioavailability of P-gp substrate drugs. frontiersin.org
Glycochenodeoxycholate (GCDCA)P-glycoprotein (P-gp)InhibitorMay increase bioavailability of P-gp substrate drugs. frontiersin.org
Chenodeoxycholic acid (CDCA)OATP4C1InhibitorPotential to alter renal clearance of drugs. mdpi.com

Bile Acid Interactions with Exogenous Compounds and Materials

Interactions with Dietary Fibers (e.g., Oat β-Glucan)

This compound interacts with dietary fibers, such as oat β-glucan, which can influence its absorption and physiological effects. The primary mechanism of this interaction is not direct binding but rather entrapment within the viscous gel network formed by soluble fibers like β-glucan. nih.govmdpi.com

The viscosity of the digesta is a key factor governing the mobility of bile acids. nih.gov Higher concentrations and molecular weights of β-glucan lead to increased viscosity, which in turn slows the diffusion of bile salts like this compound. whiterose.ac.uk Studies have shown that oat β-glucan significantly reduces the diffusion rate of sodium glycochenodeoxycholate (NaGCDC) and this compound (NaCDC). whiterose.ac.uk This entrapment and reduced diffusion can lead to a decrease in the reabsorption of bile acids in the ileum, prompting the liver to synthesize more bile acids from cholesterol, which can contribute to lowering serum cholesterol levels. iastate.edu

Impact on Biomaterial Dispersion and Coating Formation (e.g., Polytetrafluoroethylene, Diamond, Carbon Dots)

This compound (CDChNa) has been identified as an effective anionic surfactant and dispersing agent in the fabrication of coatings and the dispersion of various biomaterials, including polytetrafluoroethylene (PTFE), diamond nanoparticles, and carbon dots. researchgate.netresearchgate.netresearchgate.net Its amphiphilic nature, with a hydrophobic steroid nucleus and a hydrophilic side chain, allows it to act as a compatibilizing agent between hydrophobic material surfaces and aqueous media. researchgate.net

Polytetrafluoroethylene (PTFE):

This compound is used as a charging and dispersing agent for the electrophoretic deposition (EPD) of PTFE. researchgate.netresearchgate.net Its ability to adsorb onto the hydrophobic surface of PTFE particles imparts a negative charge, facilitating their dispersion in water and subsequent deposition into a uniform film. mcmaster.ca This strategy is significant for creating protective polymer coatings. researchgate.net

Diamond Nanoparticles:

Similarly, this compound is an efficient surfactant for the EPD of both submicrometer and nanodiamond particles. researchgate.netresearchgate.net The bile salt adsorbs onto the diamond surface, enabling the formation of stable aqueous dispersions necessary for creating diamond-containing composite coatings. mcmaster.ca

Carbon Dots:

The dispersing properties of this compound also extend to carbon-based nanomaterials like carbon dots. researchgate.net It facilitates the solubilization and EPD of these materials, which is a promising avenue for the development of drug delivery technologies and the deposition of water-insoluble organic functional materials. researchgate.net

BiomaterialRole of this compoundMechanismApplicationReference
Polytetrafluoroethylene (PTFE)Dispersing and charging agentAdsorption onto hydrophobic PTFE surface, imparting negative charge for stable aqueous dispersion.Electrophoretic deposition of protective polymer coatings. researchgate.netresearchgate.net
Diamond NanoparticlesAnionic surfactantFacilitates stable aqueous dispersion for electrophoretic deposition.Fabrication of diamond-containing composite coatings. researchgate.netresearchgate.net
Carbon DotsDispersing and solubilizing agentEnables solubilization and electrophoretic deposition from aqueous solutions.Development of drug delivery systems and functional organic material deposition. researchgate.netresearchgate.net

Emerging Research Frontiers and Translational Opportunities

Precision Medicine Approaches in Bile Acid-Targeted Therapies

The landscape of treating bile acid-related disorders is shifting towards a more personalized approach, with a growing emphasis on precision medicine. This strategy aims to tailor treatments based on an individual's unique genetic and metabolic profile. A key area of focus is inborn errors of bile acid metabolism (IEBAM), a group of genetic disorders that disrupt the synthesis of cholic acid and chenodeoxycholic acid (CDCA). nih.gov

For individuals with certain types of IEBAM, such as those with deficiencies in the enzymes HSD3B7, SRD5B1, or CYP7B1, oral administration of primary bile acids like cholic acid or chenodeoxycholic acid can be an effective treatment. nih.gov Early and accurate diagnosis through methods like liquid chromatography-mass spectrometry (LC/MS) analysis of urinary bile acids is crucial to avoid unnecessary invasive procedures and to initiate timely and appropriate primary bile acid therapy. nih.gov

The concept of precision medicine also extends to conditions like bile acid diarrhea (BAD). Research suggests that patients with BAD often have an altered gut microbiome, leading to a decreased conversion of primary bile acids, such as chenodeoxycholic acid, into secondary bile acids. mdpi.com This understanding opens the door for targeted interventions. For example, farnesoid X receptor (FXR) agonists are being explored as a therapeutic option. mdpi.com FXR is a nuclear receptor activated by bile acids, including CDCA, and plays a crucial role in regulating bile acid synthesis. mdpi.com By targeting FXR, these therapies aim to restore the normal feedback mechanisms that control bile acid production.

Furthermore, metabolomic profiling is being utilized to identify individuals who may benefit most from specific bile acid therapies. By analyzing the levels of various bile acids and their metabolites, clinicians can gain a deeper understanding of a patient's specific metabolic disruption and tailor treatment accordingly.

Development of Novel Bile Acid Analogs and Derivatives

The therapeutic potential of chenodeoxycholic acid has spurred the development of novel analogs and derivatives designed to enhance efficacy and selectivity for specific bile acid receptors. These synthetic modifications aim to improve the pharmacological properties of the natural molecule, targeting receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are implicated in various metabolic and inflammatory diseases. wgtn.ac.nznih.gov

One notable example is Obeticholic acid (OCA), a synthetic derivative of CDCA. frontiersin.org OCA is a potent and selective FXR agonist, demonstrating significantly higher activity than its parent compound. frontiersin.org The development of such analogs allows for a more targeted approach to activating specific signaling pathways involved in bile acid homeostasis and inflammation.

Researchers are actively exploring various chemical modifications of the chenodeoxycholic acid scaffold. These include:

Modifications to the steroid nucleus: Alterations to the C/D ring junction of the bile acid structure are being investigated to create new compounds with unique biological activities. nih.gov

Addition of functional groups: The synthesis of derivatives with nitrogen-containing substituents at the 3- or 7-position of the steroidal nucleus has shown promise in antiproliferative activity against certain cancer cell lines. researchgate.net

Alkylation: The synthesis of 6α-alkyl-substituted analogues of CDCA has led to the identification of potent and selective FXR agonists. researchgate.net

These novel analogs are not only potential therapeutic agents but also valuable tools for elucidating the structure-activity relationships of bile acid receptors. nih.gov By studying how different modifications affect receptor activation, researchers can gain a deeper understanding of the molecular mechanisms underlying bile acid signaling.

Advanced Diagnostics and Biomarker Discovery

The identification of reliable biomarkers is crucial for the early diagnosis, prognosis, and monitoring of diseases related to altered bile acid metabolism. Chenodeoxycholic acid and its metabolites are at the forefront of this research, with studies consistently highlighting their potential as diagnostic and prognostic indicators in various conditions.

Advanced analytical techniques, particularly ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), have enabled comprehensive metabolomic profiling of serum and urine, revealing distinct bile acid signatures associated with specific diseases. wjgnet.com

Key research findings include:

Primary Biliary Cholangitis (PBC) and Autoimmune Hepatitis (AIH): Studies have shown that the levels of chenodeoxycholic acid are significantly increased in patients with PBC compared to those with AIH. wjgnet.com This suggests that CDCA could serve as a potential biomarker to differentiate between these two autoimmune liver diseases. wjgnet.com

Prostate Cancer: Metabolomic analysis of urine has identified chenodeoxycholic acid as one of several potential biomarkers for prostate cancer. rsc.org

End-Stage Renal Disease: Significantly decreased concentrations of chenodeoxycholic acid, along with other bile acids, have been identified as potential biomarkers associated with end-stage renal disease. mdpi.com

Low Vitamin B12 Levels: A study using targeted unbiased metabolomic profiling identified a differential abundance of chenodeoxycholic acid in individuals with low vitamin B12 levels. nih.gov The ratio of taurine (B1682933) to chenodeoxycholic acid was proposed as a potential biomarker for predicting low vitamin B12 status. nih.gov

Inborn Errors of Bile Acid Metabolism (IEBAM): Analysis of urinary bile acids is a critical diagnostic tool for IEBAM. In these disorders, the levels of primary bile acids like glycochenodeoxycholic acid and taurochenodeoxycholic acid can be extremely low, indicating defective production. nih.gov

These findings underscore the importance of including chenodeoxycholic acid in biomarker panels for a range of diseases, paving the way for more precise and timely diagnostic strategies.

Role of Chenodeoxycholic Acid in Microbiome-Targeted Interventions

The intricate relationship between chenodeoxycholic acid and the gut microbiome is a rapidly evolving area of research with significant therapeutic implications. The gut microbiota plays a pivotal role in the metabolism of primary bile acids, such as chenodeoxycholic acid, converting them into secondary bile acids. mdpi.com This biotransformation is crucial for maintaining gut homeostasis and influencing host metabolism and immune responses. mdpi.comelsevier.es

Disruptions in the gut microbiome, or dysbiosis, can lead to altered bile acid profiles, which are associated with various diseases. This has led to the exploration of microbiome-targeted interventions aimed at modulating bile acid metabolism for therapeutic benefit.

Key areas of investigation include:

Fecal Microbiota Transplantation (FMT): FMT is being investigated as a strategy to restore a healthy gut microbial community and normalize bile acid metabolism. In the context of hyperlipidemia, FMT has been shown to modulate the gut microbiota, leading to changes in the levels of fecal chenodeoxycholic acid and other bile acids, which correlated with improvements in lipid profiles. mdpi.com

Probiotics and Prebiotics: The use of specific bacterial strains, such as Bacteroides intestinalis, is being explored to modulate the conversion of primary to secondary bile acids. biorxiv.org In a mouse model of acute liver failure, targeting the gut microbiota with Bacteroides intestinalis AM-1, a bacterium known to convert primary bile acids, led to a reduction in elevated chenodeoxycholic acid levels and mitigated liver injury. biorxiv.org

Dietary Interventions: Diet can significantly influence the composition of the gut microbiome and, consequently, bile acid metabolism. Research is ongoing to understand how specific dietary components can be used to promote a healthy gut microbiome and optimize the bile acid pool.

The conversion of chenodeoxycholic acid to secondary bile acids by the gut microbiota is a key mechanism for maintaining health. For example, gut bacteria convert CDCA into ursodeoxycholic acid (UDCA), a secondary bile acid with known therapeutic benefits. nih.gov The enzymes responsible for these transformations, such as those in the bai gene cluster of Clostridium scindens, are subjects of intense study. tandfonline.com Understanding the specific microbes and enzymatic pathways involved in CDCA metabolism is crucial for developing targeted interventions to manipulate the bile acid pool for therapeutic purposes.

Investigations into Non-Canonical Bile Acid Signaling Pathways

While the role of chenodeoxycholic acid in activating the well-established FXR and TGR5 signaling pathways is well-documented, emerging research is uncovering its involvement in non-canonical signaling pathways. These investigations are revealing a more complex and nuanced role for CDCA as a signaling molecule, extending its influence beyond traditional metabolic regulation.

Recent studies have shown that chenodeoxycholic acid can directly influence cellular processes through pathways independent of FXR and TGR5. For instance, research has demonstrated that CDCA can activate the MYC/P-selectin signaling pathway in endothelial cells. nih.gov This activation was found to be induced by CDCA and its conjugated form, taurochenodeoxycholic acid (TCDCA), but not by cholic acid or its conjugate. nih.gov This finding suggests a specific role for CDCA in modulating endothelial cell function, which could have implications for cholestatic liver diseases. nih.gov

Another example of non-canonical signaling is the ability of chenodeoxycholic acid to stimulate Cl- secretion in colonic epithelial cells via a cAMP-PKA pathway. nih.gov This process involves the phosphorylation of the cystic fibrosis transmembrane conductance regulator (CFTR) and appears to be mediated by a basolateral membrane receptor, potentially TGR5, but the downstream signaling cascade represents a distinct pathway of action. nih.gov

Furthermore, studies have indicated that chenodeoxycholic acid can reduce glutamate-induced excitotoxicity in neurons by decreasing the over-activation of the N-methyl-D-aspartate receptor (NMDAR) subunit GluN2B. researchgate.net This neuroprotective effect suggests a role for CDCA in a liver-brain axis, potentially offering new therapeutic avenues for conditions like ischemic stroke. researchgate.net

These findings highlight that the biological activities of chenodeoxycholic acid are not limited to its canonical receptor interactions. The exploration of these non-canonical pathways is a key frontier in bile acid research, promising to unveil novel therapeutic targets and a deeper understanding of the multifaceted roles of CDCA in health and disease.

Q & A

Basic Research Questions

Q. How can sodium chenodeoxycholate (NaCC) be quantified in serum or plasma, and what methodological challenges arise in unit standardization?

  • Methodological Approach : Use mass spectrometry or ELISA for quantification, referencing LOINC codes (e.g., 30519-3 for moles/volume). Note that older LOINC terms (e.g., 2065-1) are discouraged due to unit ambiguity . Validate assays against standardized calibration curves and confirm units (mass vs. molar concentration) to ensure reproducibility.

Q. What experimental protocols are recommended for studying NaCC micelle formation and solubilization properties?

  • Methodological Approach : Conduct dynamic light scattering (DLS) or fluorescence probe techniques to measure critical micelle concentration (CMC). Compare NaCC with other bile salts (e.g., sodium cholate) under varying pH and ionic strength conditions . Include temperature controls, as micelle stability is temperature-dependent .

Q. How do researchers assess NaCC’s role in enhancing drug solubility via co-amorphous systems?

  • Methodological Approach : Prepare co-amorphous mixtures using solvent evaporation or ball milling. Characterize physical stability via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Evaluate aqueous solubility using shake-flask methods, comparing NaCC with sodium glycocholate or taurocholate as co-formers .

Advanced Research Questions

Q. How should researchers address contradictions in NaCC’s clinical outcomes, such as variability in efficacy across studies?

  • Methodological Approach : Perform meta-analyses to reconcile retrospective studies with small sample sizes . Control for confounders like concurrent therapies (e.g., ursodeoxycholic acid) and use standardized endpoints (e.g., "stabilized" vs. "improved" defined by biomarkers like urinary bile alcohols). Apply multivariate regression to isolate NaCC-specific effects .

Q. What computational models are effective for simulating NaCC’s behavior in aqueous solutions?

  • Methodological Approach : Use molecular dynamics (MD) simulations with force fields parameterized for bile salts (e.g., CHARMM36). Analyze hydrogen-bonding networks and aggregation patterns to predict micelle formation kinetics. Validate against experimental CMC data and diffusion coefficients .

Q. How can NaCC’s interaction with the human apical sodium-dependent bile acid transporter (hASBT) be mechanistically characterized?

  • Methodological Approach : Employ Caco-2 cell monolayers or transfected HEK293 cells to measure NaCC permeability via Ussing chambers. Compare transport kinetics (e.g., KmK_m, VmaxV_{max}) with other bile acids (e.g., deoxycholate) under sodium-dependent conditions. Use inhibitors like taurocholate to confirm hASBT specificity .

Q. What strategies mitigate NaCC’s genotoxic potential in microbial models?

  • Methodological Approach : Assess DNA damage in E. coli via SOS response assays (e.g., β-galactosidase induction) or comet assays. Compare NaCC with deoxycholate, which induces unscheduled DNA synthesis. Include bile acid sequestrants (e.g., cholestyramine) to evaluate protective effects .

Q. How do metabolomic approaches elucidate NaCC’s impact on gut microbiota and host metabolism?

  • Methodological Approach : Perform fecal metabolomics using LC-MS to quantify NaCC and its derivatives (e.g., taurochenodeoxycholate). Correlate with 16S rRNA sequencing to identify microbial taxa linked to bile acid metabolism. Validate findings in gnotobiotic mouse models .

Methodological Considerations for Experimental Design

  • In vitro vs. in vivo models : For pharmacokinetic studies, combine hepatic portal vein cannulation in rodents with in vitro hepatocyte assays to assess first-pass metabolism .
  • Data normalization : In clinical studies, normalize NaCC concentrations to creatinine or total bile acid levels to account for inter-individual variability .
  • Ethical reporting : Disclose conflicts of interest, particularly if studies involve industry partnerships for bile acid therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.